4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWTVQAGJTKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654023 | |
| Record name | 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-75-6 | |
| Record name | 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility. This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. The guide is designed to be a practical resource for researchers and professionals engaged in the synthesis of novel therapeutic agents.
Introduction and Strategic Overview
The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4][5] The targeted molecule, 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, possesses key structural features that make it an attractive starting point for the development of new chemical entities. The chloro substituent at the 4-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the exploration of a diverse chemical space.
The synthetic strategy outlined in this guide is a two-stage process, commencing with the construction of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one ring system, followed by a deoxygenative chlorination to yield the final product. This approach was selected for its reliability, scalability, and the commercial availability of the required starting materials.
Synthetic Pathway
The overall synthetic transformation is depicted in the workflow diagram below. The synthesis begins with the commercially available 2-methyl-1H-pyrrole and proceeds through a series of functional group manipulations to construct the desired heterocyclic core, which is then chlorinated in the final step.
Caption: Synthetic workflow for 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step procedures for each synthetic transformation, accompanied by explanations of the underlying chemical principles and the rationale for the chosen reaction conditions.
Step 1: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrole
The initial step involves the introduction of a formyl group at the C5-position of 2-methyl-1H-pyrrole. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the α-position of the pyrrole ring.[3][6][7]
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methyl-1H-pyrrole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-1H-pyrrole-5-carbaldehyde.
Mechanistic Rationale: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, preferentially at the C5 position due to steric hindrance from the C2-methyl group and electronic stabilization of the intermediate. Subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde.
Step 2: Synthesis of 2-Methyl-1H-pyrrole-5-carboxamide
The aldehyde is then converted to the corresponding primary amide, which is a key precursor for the subsequent N-amination and cyclization steps.
Protocol:
-
Dissolve 2-methyl-1H-pyrrole-5-carbaldehyde (1 equivalent) in a suitable solvent such as aqueous ammonia.
-
Add an oxidizing agent, for example, iodine in the presence of aqueous ammonia, and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the product by filtration, wash with water, and dry under vacuum to yield 2-methyl-1H-pyrrole-5-carboxamide.
Causality of Experimental Choices: This one-pot oxidation-amidation provides a direct and efficient route to the carboxamide. The use of iodine and ammonia is a well-established method for this transformation.
Step 3: N-Amination of 2-Methyl-1H-pyrrole-5-carboxamide
The introduction of an amino group onto the pyrrole nitrogen is a crucial step in constructing the triazine ring. Electrophilic amination using an appropriate aminating agent is employed.[1][2]
Protocol:
-
To a solution of 2-methyl-1H-pyrrole-5-carboxamide (1 equivalent) in a suitable aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C to form the corresponding sodium salt.
-
In a separate flask, prepare a solution of monochloramine (NH₂Cl) in an ethereal solvent. (Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood).
-
Slowly add the NH₂Cl solution to the pyrrole salt solution at 0 °C.
-
Allow the reaction to proceed at low temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-amino-2-methyl-1H-pyrrole-5-carboxamide by column chromatography.
Expertise & Experience: The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the pyrrole nitrogen without competing side reactions. Monochloramine is an effective and relatively economical electrophilic aminating agent for this transformation.
Step 4: Intramolecular Cyclization to 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
The N-aminated pyrrole carboxamide undergoes intramolecular cyclization to form the desired pyrrolotriazinone core.[8][9][10]
Protocol:
-
The crude or purified 1-amino-2-methyl-1H-pyrrole-5-carboxamide can be cyclized by heating in a high-boiling solvent such as xylenes or by using a dehydrating agent.
-
A common method involves heating the N-aminopyrrole with a reagent like triethyl orthoformate in the presence of an acid catalyst.
-
Alternatively, thermal cyclization can be achieved by refluxing in a high-boiling solvent, which drives off water and promotes ring closure.
-
After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to obtain 2-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Mechanistic Insight: The cyclization proceeds via an intramolecular nucleophilic attack of the exocyclic amino group onto the amide carbonyl carbon. This is followed by the elimination of a molecule of water to form the fused triazinone ring.
Step 5: Chlorination of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
The final step is the conversion of the pyrrolotriazinone to the target 4-chloro derivative using a suitable chlorinating agent. Phosphorus oxychloride is a common and effective reagent for this type of deoxygenative chlorination.[11][12][13]
Protocol:
-
To a flask containing 2-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Trustworthiness of the Protocol: This chlorination procedure is a standard and reliable method for converting lactams and related heterocyclic ketones to their corresponding chloro derivatives. The workup procedure is designed to safely quench the excess POCl₃ and isolate the product.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Methyl-1H-pyrrole | 2-Methyl-1H-pyrrole-5-carbaldehyde | DMF, POCl₃ | 75-85 |
| 2 | 2-Methyl-1H-pyrrole-5-carbaldehyde | 2-Methyl-1H-pyrrole-5-carboxamide | I₂, aq. NH₃ | 80-90 |
| 3 | 2-Methyl-1H-pyrrole-5-carboxamide | 1-Amino-2-methyl-1H-pyrrole-5-carboxamide | NaH, NH₂Cl | 60-70 |
| 4 | 1-Amino-2-methyl-1H-pyrrole-5-carboxamide | 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | Heat or dehydrating agent | 70-80 |
| 5 | 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | 4-Chloro-2-methylpyrrolo[2,1-f]triazine | POCl₃ | 85-95 |
Conclusion
This technical guide has detailed a comprehensive and practical synthetic route to 4-Chloro-2-methylpyrrolo[2,1-f]triazine. By providing step-by-step protocols, mechanistic insights, and a clear strategic overview, this document serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries. The described synthesis is amenable to scale-up and utilizes readily available reagents and established transformations, ensuring its broad applicability. The final product is a versatile intermediate poised for further elaboration in the pursuit of novel bioactive molecules.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 9. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[4][5] This guide provides a detailed examination of a specific derivative, 4-Chloro-2-methylpyrrolo[2,1-f]triazine, a compound of interest for further drug discovery and development. Due to a scarcity of published experimental data for this specific molecule, this document combines available information with computationally predicted physicochemical properties to offer a comprehensive profile. Furthermore, it outlines robust experimental protocols for the determination of key parameters, explaining the scientific rationale behind these methodologies. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this promising chemical entity.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique electronic and structural features make it an attractive scaffold for the design of molecules that can interact with a variety of biological targets.[5] This scaffold is a key component in several clinically evaluated and approved drugs, highlighting its therapeutic potential.[4] Notably, it is the core of antiviral drugs like Remdesivir, which has been used in the treatment of emerging viral diseases.[6] Moreover, its derivatives have been extensively explored as potent inhibitors of various kinases, which are crucial targets in oncology.[4][7]
4-Chloro-2-methylpyrrolo[2,1-f]triazine (CAS No. 1150617-75-6) represents a valuable building block within this class of compounds. The presence of a chloro group at the 4-position provides a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in drug design and development programs.
Physicochemical Properties of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 4-Chloro-2-methylpyrrolo[2,1-f]triazine is not extensively available in the public domain, computational methods provide reliable estimates for these crucial parameters. The following table summarizes both the known and predicted properties of this compound.
Table 1: Physicochemical Properties of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | J&W Pharmlab[8] |
| Molecular Weight | 167.60 g/mol | CB75097[9] |
| Predicted logP | 1.85 | Chemicalize |
| Predicted Aqueous Solubility (logS) | -2.5 | Chemicalize |
| Predicted pKa (most acidic) | 11.25 (amine) | Chemicalize |
| Predicted pKa (most basic) | 1.34 (pyridine-like nitrogen) | Chemicalize |
| Predicted Polar Surface Area (PSA) | 38.5 Ų | Chemicalize |
| Predicted Number of Hydrogen Bond Acceptors | 3 | Chemicalize |
| Predicted Number of Hydrogen Bond Donors | 0 | Chemicalize |
| Predicted Number of Rotatable Bonds | 0 | Chemicalize |
Disclaimer: The predicted values are generated using computational algorithms (Chemicalize by ChemAxon) and should be considered as estimates. Experimental verification is recommended.
Experimental Determination of Lipophilicity (logP): A Step-by-Step Protocol
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most direct way to determine logP.
Principle and Rationale
The shake-flask method is based on the differential solubility of a compound in two immiscible liquid phases, typically n-octanol and water, which serve as surrogates for biological membranes and aqueous physiological compartments, respectively.[10] By measuring the concentration of the analyte in each phase at equilibrium, the partition coefficient (P) can be calculated. The choice of n-octanol is due to its amphiphilic nature, which allows it to dissolve both nonpolar and moderately polar compounds.
Detailed Protocol
-
Preparation of Saturated Solvents:
-
Mix equal volumes of n-octanol and purified water in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and collect each phase. This step is crucial to prevent volume changes during the experiment that would affect concentration measurements.
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions of 4-Chloro-2-methylpyrrolo[2,1-f]triazine of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze these standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to generate a standard curve of peak area versus concentration. This curve is essential for quantifying the compound's concentration in the experimental samples.
-
-
Partitioning Experiment:
-
Accurately weigh a small amount of 4-Chloro-2-methylpyrrolo[2,1-f]triazine and dissolve it in the n-octanol-saturated water to a concentration where it can be accurately measured by the analytical method.
-
In a glass vial, combine a precise volume of the aqueous solution of the compound with an equal volume of the water-saturated n-octanol.
-
Seal the vial and shake gently on a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). The gentle shaking prevents the formation of emulsions that can complicate phase separation.
-
-
Phase Separation and Sampling:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases using separate, clean syringes.
-
-
Quantification:
-
Analyze the collected aliquots by HPLC-UV.
-
Using the previously generated standard curve, determine the concentration of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in both the n-octanol ([C]oct) and aqueous ([C]aq) phases.
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) using the formula: P = [C]oct / [C]aq.
-
The logP is then calculated as: logP = log₁₀(P).
-
Workflow Diagram
Caption: Experimental workflow for logP determination by the shake-flask method.
Synthesis and Reactivity
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various synthetic routes, often starting from either a pyrrole or a triazine precursor.[6] A common strategy involves the construction of the triazine ring onto a pre-functionalized pyrrole.
A plausible synthetic approach for 4-Chloro-2-methylpyrrolo[2,1-f]triazine could involve the N-amination of a suitable 2-methylpyrrole derivative, followed by cyclization and subsequent chlorination. For instance, a reaction sequence might begin with the N-amination of a 2-methylpyrrole-2-carboxaldehyde, followed by conversion of the aldehyde to a nitrile. Cyclization with an appropriate reagent and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the final product.
The chloro group at the 4-position is the most reactive site for nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols, providing a straightforward way to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: A generalized synthetic pathway for 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Applications in Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a ligand for multiple, unrelated biological targets.[5][7]
-
Kinase Inhibition: Numerous derivatives of this scaffold have been reported as potent inhibitors of various protein kinases, including c-Met, VEGFR-2, and EGFR, which are implicated in cancer cell proliferation and angiogenesis.[4] The 4-chloro substituent on 4-Chloro-2-methylpyrrolo[2,1-f]triazine makes it an ideal starting point for the synthesis of kinase inhibitors, where this position is often functionalized with an aniline or other aromatic group to interact with the hinge region of the kinase active site.
-
Antiviral Activity: The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to purine nucleobases has led to its incorporation into nucleoside analogues with potent antiviral activity.[5][6] The most prominent example is Remdesivir, a broad-spectrum antiviral agent. This suggests that derivatives of 4-Chloro-2-methylpyrrolo[2,1-f]triazine could also be explored for their potential as antiviral therapeutics.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Exposure: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For more detailed safety information, it is advisable to consult the SDS of structurally related compounds.[3]
References
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-line Software [vcclab.org]
- 7. chemaxon.com [chemaxon.com]
- 8. A Novel Molecular Representation Learning for Molecular Property Prediction with a Multiple SMILES-Based Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kaggle.com [kaggle.com]
- 10. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors
An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,1-f][1][2][3]triazine Derivatives as Kinase Inhibitors
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, immunology, and neurology.[1][4] This guide provides an in-depth exploration of the mechanism of action of this versatile heterocycle, with a particular focus on its role in ATP-competitive kinase inhibition. While direct experimental data on 4-Chloro-2-methylpyrrolo[2,1-f]triazine is not extensively available in the public domain, this paper will elucidate the well-established mechanisms of action for structurally related and well-characterized analogs, providing a strong predictive framework for understanding its potential biological activity.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Kinase Selectivity
The fused heterocyclic system of pyrrolo[2,1-f][1][2][3]triazine offers a unique three-dimensional structure that can be strategically modified to achieve high potency and selectivity against various protein kinases.[1] The presence of multiple nitrogen atoms allows for the formation of key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, which is a common feature of many ATP-competitive inhibitors.[1] This scaffold's versatility has led to the development of inhibitors targeting a range of kinases, including but not limited to, vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), anaplastic lymphoma kinase (ALK), and Interleukin-2-inducible T-cell kinase (ITK).[1]
Core Mechanism of Action: ATP-Competitive Inhibition
The predominant mechanism of action for many pyrrolo[2,1-f][1][2][3]triazine derivatives is competitive inhibition with adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. These small molecules are designed to bind to the ATP-binding site within the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2][5] This blockade of signal transduction is a proven therapeutic strategy for diseases driven by aberrant kinase activity.
Docking studies of various pyrrolo[2,1-f][1][2][3]triazine derivatives have revealed a common binding mode. A key interaction often involves a hydrogen bond between a nitrogen atom in the triazine ring and the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[1] Substitutions on the pyrrolotriazine core are then used to achieve selectivity for the target kinase by exploiting unique features of the surrounding amino acid residues.
Case Study: BMS-509744, a Potent and Selective ITK Inhibitor
A well-characterized example of a pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitor is BMS-509744, a potent and selective inhibitor of ITK.[2][5] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for autoimmune and inflammatory diseases.[2][6]
BMS-509744 acts as an ATP-competitive inhibitor of ITK with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[2][5] Its mechanism of action involves binding to the ATP pocket of the ITK kinase domain, which in turn blocks the autophosphorylation and activation of ITK. This disruption of the TCR signaling cascade has several downstream consequences.[2]
The ITK Signaling Pathway and its Inhibition by BMS-509744
Upon T-cell receptor engagement, a signaling cascade is initiated that is crucial for T-cell activation, proliferation, and cytokine production.[6] A key event in this pathway is the ITK-mediated phosphorylation and activation of Phospholipase C-gamma 1 (PLCγ1).[6] Activated PLCγ1 then leads to an increase in intracellular calcium levels and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).
BMS-509744, by inhibiting ITK, prevents the phosphorylation of PLCγ1.[2][7] This leads to a reduction in calcium mobilization and subsequently, a decrease in the secretion of key cytokines like Interleukin-2 (IL-2), and ultimately, a reduction in T-cell proliferation.[2][5]
Caption: Inhibition of the ITK signaling pathway by BMS-509744.
Experimental Validation of the Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1][2][3]triazine derivatives like BMS-509744 can be validated through a series of in vitro and cellular assays.
In Vitro Kinase Assay
To determine the direct inhibitory effect on the target kinase, an in vitro kinase assay is essential.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.
Protocol:
-
Purified recombinant ITK enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled ATP, e.g., [γ-³³P]ATP).
-
Varying concentrations of the test compound (e.g., BMS-509744) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified to determine the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Assay: Western Blot for Phospho-PLCγ1
To confirm the mechanism in a cellular context, the phosphorylation of a key downstream target is assessed.
Principle: This assay quantifies the levels of phosphorylated PLCγ1 in T-cells following TCR stimulation in the presence and absence of the inhibitor.[2]
Protocol:
-
Jurkat T-cells (or primary T-cells) are pre-incubated with various concentrations of the test compound.
-
The T-cell receptors are then stimulated using anti-CD3 and anti-CD28 antibodies.
-
After a short incubation period, the cells are lysed to extract the proteins.
-
Protein concentrations are normalized across all samples.
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated PLCγ1 (pPLCγ1) and a primary antibody for total PLCγ1 as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the ratio of pPLCγ1 to total PLCγ1.
Caption: Experimental workflow for Western blot analysis of PLCγ1 phosphorylation.
Functional Cellular Assays
The ultimate biological effect of kinase inhibition is assessed through functional assays.
-
Calcium Mobilization Assay: Measures the impact of the inhibitor on calcium signaling downstream of PLCγ1 activation.[2]
-
IL-2 Secretion Assay (ELISA): Quantifies the production of IL-2 by stimulated T-cells in the presence of the inhibitor.[5]
-
T-Cell Proliferation Assay: Assesses the effect of the inhibitor on the proliferation of T-cells following stimulation.
Broader Kinase Targets of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
While the ITK signaling pathway provides a detailed example, the pyrrolo[2,1-f][1][2][3]triazine core is found in inhibitors of a variety of other kinases, highlighting its versatility.
| Kinase Target | Therapeutic Area | Example Compound/Derivative Series | Reference |
| c-Met and VEGFR-2 | Oncology | Pyrrolo[1,2-f][1][2][3]triazine derivatives | [1][3][8] |
| Anaplastic Lymphoma Kinase (ALK) | Oncology | 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines | [1] |
| Fibroblast Growth Factor Receptor 1 (FGFR-1) | Oncology | 4-substituted-pyrrolo[2,1-f][1][2][3]triazines | [1] |
| Adaptor protein 2-associated kinase 1 (AAK1) | Neuropathic Pain | Pyrrolo[2,1-f][1][2][3]triazine analogs | [9] |
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly adaptable and "privileged" chemical structure in the field of kinase inhibitor drug discovery.[4] Its primary mechanism of action is through ATP-competitive inhibition, where it effectively blocks the catalytic function of target kinases by occupying the ATP-binding site. The case of BMS-509744 and its inhibition of ITK provides a clear and experimentally validated model for how these compounds can modulate cellular signaling pathways with high potency and selectivity.
For any novel derivative, such as 4-Chloro-2-methylpyrrolo[2,1-f]triazine, a similar mechanistic path is highly probable. However, rigorous experimental validation, including in vitro kinase assays, cellular target engagement studies, and functional downstream assays, is imperative to definitively establish its specific mechanism of action and therapeutic potential. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for such investigations.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. BMS-509744 | Itk inhibitor | IL-2-inducible T Cell Kinase | TargetMol [targetmol.com]
- 8. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Chloro-2-methylpyrrolo[2,1-f]triazine Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a unique heterocyclic system that has garnered significant attention in medicinal chemistry.[2] This fused heterocycle, an isostere of naturally occurring purines, serves as a "privileged scaffold," meaning it can interact with a wide range of biological targets, leading to diverse pharmacological activities.[4][5] Its structure is an integral part of several kinase inhibitors and nucleoside analogs, including the FDA-approved antiviral drug Remdesivir and the anti-cancer agent Avapritinib.[3][6] The versatility of this scaffold stems from the specific arrangement of heteroatoms, which allows for hydrogen bonding and other key interactions with amino acid residues within the active sites of proteins.[3]
This guide focuses on a specific subset of this promising class of molecules: 4-Chloro-2-methylpyrrolo[2,1-f]triazine derivatives . The introduction of a chloro group at the 4-position and a methyl group at the 2-position significantly influences the electronic and steric properties of the molecule, often leading to enhanced biological activity and target selectivity. We will delve into the synthesis, mechanisms of action, and therapeutic applications of these derivatives, providing a comprehensive resource for researchers in the field.
Synthetic Strategies: Accessing the 4-Chloro-2-methylpyrrolo[2,1-f]triazine Core
The synthesis of the 4-chloro-2-methylpyrrolo[2,1-f]triazine scaffold is a critical step in the development of novel therapeutic agents. A common and effective strategy involves a multi-step sequence starting from readily available pyrrole derivatives.
General Synthetic Workflow
Caption: A generalized synthetic workflow for 4-Chloro-2-methylpyrrolo[2,1-f]triazine derivatives.
Detailed Experimental Protocol: Synthesis of a 4-Chloro-2-methylpyrrolo[2,1-f]triazine Derivative
The following protocol is a representative example of the synthesis of a 4-chloro-2-methylpyrrolo[2,1-f]triazine derivative, adapted from methodologies described in the literature.[7]
Step 1: N-Amination of a 2-methylpyrrole derivative
-
To a solution of the starting 2-methylpyrrole derivative in a suitable anhydrous solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding sodium salt.
-
Add a solution of an aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine or a freshly prepared solution of chloramine (NH₂Cl), dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminated pyrrole.
Step 2: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazin-4-one
-
Dissolve the N-aminated pyrrole from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Add an appropriate cyclizing agent, for example, an amidine hydrochloride, to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
After cooling to room temperature, purify the product by column chromatography on silica gel to obtain the desired pyrrolo[2,1-f][1][2][3]triazin-4-one derivative.
Step 3: Chlorination to yield the 4-Chloro-2-methylpyrrolo[2,1-f]triazine
-
Suspend the pyrrolo[2,1-f][1][2][3]triazin-4-one derivative in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the final 4-chloro-2-methylpyrrolo[2,1-f]triazine derivative.
Biological Activities and Therapeutic Applications
The 4-chloro substituent plays a crucial role as a leaving group, enabling nucleophilic substitution to introduce a variety of functionalities at this position. This chemical reactivity, combined with the inherent biological activity of the pyrrolotriazine core, makes these derivatives potent inhibitors of various enzymes and promising candidates for the treatment of a range of diseases.
Oncology: Targeting Key Signaling Pathways
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have shown significant promise as anti-cancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[3]
1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 4-chloro-2-methylpyrrolo[2,1-f]triazine derivatives have been investigated as inhibitors of RTKs such as VEGFR-2, EGFR, and c-Met, which are key drivers of angiogenesis and tumor progression.[8][9]
-
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The pyrrolotriazine core often forms key hydrogen bonds with the hinge region of the kinase, while the substituents at the 4-position can be tailored to interact with the solvent-exposed region or other nearby pockets, thereby enhancing potency and selectivity.
Caption: Competitive inhibition of a kinase by a 4-Chloro-2-methylpyrrolo[2,1-f]triazine derivative.
2. PI3K Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives have been identified as potent and selective inhibitors of PI3Kδ.[1] While not a direct 4-chloro derivative, the synthesis of these amines often proceeds through a 4-chloro intermediate, highlighting the importance of this functional group in accessing biologically active compounds.
-
Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent at the 4-position is critical for PI3K isoform selectivity.[6]
3. MerTK Inhibition
Recent research has identified N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues as potential anticancer agents through the inhibition of Mer proto-oncogene tyrosine-protein kinase (MerTK).[10] One such analogue, BDS-001, displayed significant cytotoxicity against A549, MCF-7, and MDA-MB-231 cancer cell lines with IC₅₀ values of 2.09 µM, 1.96 µM, and 3.08 µM, respectively.[10]
Antiviral Activity
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of the broad-spectrum antiviral drug Remdesivir, which has been used in the treatment of COVID-19.[7] This has spurred interest in other derivatives of this scaffold as potential antiviral agents.
-
Mechanism of Action: While the precise mechanism of action for many pyrrolotriazine derivatives is still under investigation, some are believed to act as nucleoside analogues, interfering with viral RNA-dependent RNA polymerase. Others may inhibit viral entry or replication through different mechanisms. A recent study on 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines suggested that they may act by inhibiting neuraminidase in the context of the influenza virus.[2]
Table 1: Summary of Biological Activities of Selected Pyrrolo[2,1-f][1][2][3]triazine Derivatives
| Compound Class | Target(s) | Biological Activity | Reference(s) |
| 4-Amino pyrrolotriazines | PI3Kδ | Selective inhibition, efficacy in arthritis models | [1] |
| 2,4-Disubstituted pyrrolo[2,1-f][1][2][3]triazines | Neuraminidase (Influenza A) | Antiviral activity | [2] |
| 6-Aminocarbonyl pyrrolo[2,1-f][1][2][3]triazines | PI3Kα, PI3Kδ | Antiproliferative activity against human cancer cells | [6] |
| 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines | ALK | Potent and selective inhibition | [3] |
| Pyrrolo[1,2-f][1][2][3]triazine derivatives | c-Met, VEGFR-2 | Dual inhibition, potent antiproliferative effects | [8][9] |
| N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues | MerTK | Cytotoxicity against cancer cell lines | [10] |
Future Directions and Conclusion
The 4-chloro-2-methylpyrrolo[2,1-f]triazine scaffold represents a highly promising starting point for the development of novel therapeutics. The versatility of the 4-chloro position allows for the generation of extensive compound libraries for screening against a wide array of biological targets. Future research in this area should focus on:
-
Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the pyrrolotriazine core and its substituents will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: Given the broad activity profile of the parent scaffold, it is likely that 4-chloro-2-methylpyrrolo[2,1-f]triazine derivatives will show efficacy against other targets beyond those already identified.
-
Development of More Efficient Synthetic Routes: Streamlining the synthesis of these compounds will be essential for their translation from the laboratory to the clinic.
References
- 1. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocyclic system with a bridgehead nitrogen, has carved a remarkable niche in medicinal chemistry. Initially synthesized in the late 1970s, its potential remained largely untapped until its exploration as a C-nucleoside mimetic in the early 1990s.[4] The subsequent explosion in kinase inhibitor research in the 2000s propelled this heterocycle to the forefront, establishing it as a "privileged scaffold" for targeting a diverse array of therapeutic targets.[5] This guide provides a comprehensive technical overview of the discovery, history, synthesis, and multifaceted applications of pyrrolo[2,1-f]triazine compounds, with a focus on their role in oncology and virology. We will delve into the causality behind synthetic strategies, structure-activity relationships (SAR), and the molecular mechanisms of action that underpin their therapeutic potential.
A Historical Perspective: From Obscurity to a "Privileged" Scaffold
The journey of the pyrrolo[2,1-f][1][2][3]triazine core is a compelling narrative of a chemical scaffold's evolution in drug discovery.
-
Early Synthesis and Latency (1970s-1980s): The initial synthesis of the pyrrolo[2,1-f][1][2][3]triazine ring system was reported in the late 1970s.[6] However, for more than a decade, it remained a relatively obscure heterocycle with few documented applications in medicinal chemistry.[4]
-
Emergence as a C-Nucleoside Mimetic (Early 1990s): The first significant therapeutic exploration of this scaffold was in the design of C-nucleosides, where the pyrrolo[2,1-f][1][2][3]triazine moiety served as a novel purine isostere.[4][7] C-nucleosides, with their robust carbon-carbon glycosidic bond, offered potential advantages in metabolic stability over their N-nucleoside counterparts. This early work laid the foundation for its later, highly successful application in antiviral drug discovery.[7]
-
The Kinase Inhibitor Boom (Early 2000s-Present): The early 2000s witnessed a surge in the discovery and development of small-molecule kinase inhibitors for cancer therapy.[8] Medicinal chemists were in search of novel, druggable, and synthetically tractable scaffolds that could serve as templates for ATP-competitive inhibitors. The pyrrolo[2,1-f][1][2][3]triazine core, with its unique electronic properties and ability to form key hydrogen bond interactions within the kinase hinge region, emerged as an ideal candidate.[8] This period marked a turning point, leading to the discovery of numerous potent and selective inhibitors targeting a wide range of kinases.
-
Return to Virology: The Rise of Remdesivir (2010s): Building on its origins as a C-nucleoside, the scaffold saw a resurgence in antiviral research. This culminated in the development of Remdesivir (GS-5734), a phosphoramidate prodrug of a pyrrolo[2,1-f][1][2][3]triazine-based C-nucleoside.[][10] Initially designed to treat Ebola and other emerging viruses, Remdesivir gained global prominence as the first FDA-approved antiviral for the treatment of COVID-19.[6]
This historical trajectory underscores the versatility of the pyrrolo[2,1-f][1][2][3]triazine core, demonstrating its adaptability to different therapeutic targets and modalities.
Synthetic Strategies: Constructing the Core
The synthetic accessibility of the pyrrolo[2,1-f][1][2][3]triazine scaffold has been a key driver of its widespread adoption in drug discovery. Various strategies have been developed, often starting from either a pyrrole or a triazine precursor.[6] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Synthesis from Pyrrole Derivatives
A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole core. This typically involves N-amination of the pyrrole followed by cyclization.
This protocol illustrates a scalable synthesis of the core heterocycle of Remdesivir.
Step 1: N-amination of 2-cyanopyrrole
-
To a stirred solution of anhydrous DMF (6.0 L) at 0–5 °C, add sodium hydride (60% dispersion in mineral oil, 0.29 kg, 7.17 mol) under a nitrogen atmosphere.
-
Stir the mixture for 20–30 min at 0–5 °C.
-
Add 2-cyanopyrrole (0.60 kg, 6.52 mol) portion-wise, maintaining the internal temperature between 5 and 10 °C.
-
Stir for an additional 30–40 min at this temperature.
-
Causality: The sodium hydride acts as a strong base to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion, which is necessary for the subsequent amination step.
Step 2: Cyclization with Formamidine Acetate
-
To the reaction mixture from Step 1, add formamidine acetate (0.75 kg, 7.17 mol).
-
Heat the reaction mixture to 110–115 °C and stir for 2–3 hours. Monitor reaction completion by HPLC.
-
Causality: Formamidine acetate serves as the source of the remaining carbon and nitrogen atoms needed to form the triazine ring. The elevated temperature drives the condensation and cyclization reaction.
-
Cool the reaction mixture to 20–25 °C and add water (12.0 L) slowly, maintaining the temperature below 30 °C.
-
Stir the resulting slurry for 2–3 hours at 20–25 °C.
-
Isolate the solid by filtration, wash the cake with water (0.6 L) followed by MTBE (1.2 L).
-
Dry the solid under vacuum at 50–55 °C to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine.[11]
Synthesis via 1,3-Dipolar Cycloaddition
A more recent and elegant approach involves the 1,3-dipolar cycloaddition of triazinium ylides with electron-deficient alkynes. This method allows for the rapid construction of polysubstituted pyrrolo[2,1-f]triazines.
Step 1: Generation of the Triazinium Ylide and Cycloaddition
-
To a suspension of an appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (or absolute dioxane), add dimethyl acetylenedicarboxylate (1.2 mmol).
-
Add triethylamine (1.1 mmol) dropwise while stirring.
-
Causality: Triethylamine acts as a base to deprotonate the N(1)-ethyl-1,2,4-triazinium salt, generating a transient triazinium ylide in situ. This highly reactive 1,3-dipole then immediately undergoes a cycloaddition reaction with the electron-poor alkyne (dimethyl acetylenedicarboxylate).
-
Stir the reaction mixture at room temperature until a crystalline product precipitates.
-
Separate the product by filtration and recrystallize to obtain the desired polysubstituted pyrrolo[2,1-f]triazine.[12]
Applications in Drug Discovery: A Scaffold for All Seasons
The pyrrolo[2,1-f][1][2][3]triazine core has proven to be a remarkably fruitful template for the discovery of potent and selective modulators of various biological targets.
Kinase Inhibitors in Oncology
The scaffold's ability to mimic the purine core of ATP has made it a cornerstone in the development of ATP-competitive kinase inhibitors.
Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Several potent ALK inhibitors have been developed based on a 2,7-disubstituted-pyrrolo[2,1-f]triazine scaffold.[13][14]
-
Design Rationale: The 2,7-disubstituted pattern was designed to mimic the bioactive conformation of the well-established diaminopyrimidine kinase inhibitor motif.[13][14] This design allows for key interactions with the kinase hinge region while providing vectors for substitution to achieve potency and selectivity.
-
Structure-Activity Relationship (SAR): A lead compound with an ALK IC₅₀ of 10 ± 2 nM demonstrated high selectivity over the structurally similar insulin-like growth factor-1 receptor (IGF-1R; IC₅₀ = 1137 ± 398 nM).[8] Further optimization of substituents at the C2 and C7 positions led to compounds with improved pharmacokinetic properties and in vivo antitumor efficacy in ALK-driven xenograft models.[13][14]
The c-Met and VEGFR-2 receptor tyrosine kinases are critical mediators of tumor growth, invasion, and angiogenesis. Dual inhibition is an attractive therapeutic strategy.
-
Mechanism of Action: A series of pyrrolo[1,2-f][1][2][3]triazine derivatives were designed as dual inhibitors.[3][15] Compound 27a from this series exhibited potent inhibitory activity against both c-Met (IC₅₀ = 2.3 ± 0.1 nM) and VEGFR-2 (IC₅₀ = 5.0 ± 0.5 nM).[3] Docking studies revealed a common binding mode in the ATP-binding pockets of both kinases.[3]
-
Pharmacokinetics: Compound 27a also displayed favorable pharmacokinetic properties in Sprague-Dawley rats, suggesting its potential as an orally bioavailable drug candidate.[3]
// Nodes for the pathway HGF [label="HGF", fillcolor="#FBBC05"]; VEGF [label="VEGF", fillcolor="#FBBC05"]; cMet [label="c-Met Receptor", fillcolor="#4285F4"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; PLCg [label="PLCγ", fillcolor="#F1F3F4"]; PKC [label="PKC", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Proliferation [label="Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor (e.g., 27a)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the pathway edge [color="#5F6368", arrowhead=vee]; HGF -> cMet; VEGF -> VEGFR2; cMet -> PI3K; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PI3K -> Akt; PLCg -> PKC; cMet -> Ras -> Raf -> MEK -> ERK; Akt -> Proliferation; PKC -> Proliferation; ERK -> Proliferation;
// Inhibition edges Inhibitor -> cMet; Inhibitor -> VEGFR2; } caption: "Dual Inhibition of c-Met and VEGFR-2 Signaling Pathways."
The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it a target for diseases like rheumatoid arthritis.
-
Novel Binding Mode: A series of pyrrolo[2,1-f]triazine inhibitors of p38α were developed.[1][2] X-ray co-crystallography revealed that these compounds bind to the DFG-out (inactive) conformation of the enzyme.[2] This is a significant finding, as targeting the DFG-out conformation can offer improved selectivity compared to inhibitors that bind to the more conserved DFG-in (active) conformation.
-
In Vivo Efficacy: Optimized compounds from this series demonstrated efficacy in in vivo models of both acute and chronic inflammation.[4]
// Nodes for the pathway Stress [label="Stress Stimuli\n(e.g., Cytokines, UV)", fillcolor="#FBBC05"]; MAP3K [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4"]; MKK3_6 [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4"]; p38 [label="p38α MAPK", fillcolor="#4285F4"]; MK2 [label="MAPKAPK2\n(MK2)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammatory Response\n(e.g., TNF-α, IL-6 production)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the pathway edge [color="#5F6368", arrowhead=vee]; Stress -> MAP3K -> MKK3_6 -> p38 -> MK2 -> Inflammation;
// Inhibition edge Inhibitor -> p38; } caption: "Inhibition of the p38 MAPK Signaling Pathway."
Antiviral Agents
The pyrrolo[2,1-f]triazine core is the defining feature of the C-nucleoside analog Remdesivir.
-
Mechanism of Action: Remdesivir is a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate form.[10] This active metabolite acts as an analog of adenosine triphosphate (ATP) and competes for incorporation into nascent RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[10] Incorporation of the remdesivir metabolite causes delayed chain termination, thereby inhibiting viral replication.[10]
-
Broad-Spectrum Activity: Remdesivir has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including filoviruses (Ebola), coronaviruses (SARS-CoV, MERS-CoV, and SARS-CoV-2), and paramyxoviruses.[10]
Summary of Key Pyrrolo[2,1-f]triazine-Based Compounds
| Compound/Series | Target(s) | Key Biological Activity (IC₅₀) | Therapeutic Area | Reference(s) |
| Remdesivir (GS-5734) | Viral RdRp | Broad-spectrum antiviral | Virology (COVID-19, Ebola) | [][10] |
| ALK Inhibitor Series | ALK | 10 nM (Lead Compound) | Oncology (NSCLC) | [8][13] |
| Compound 27a | c-Met / VEGFR-2 | 2.3 nM / 5.0 nM | Oncology | [3][15] |
| BMS-690514 | EGFR, HER2, VEGFR2 | 5 nM / 20 nM / 50 nM | Oncology | [16][17] |
| p38α Inhibitor Series | p38α MAP Kinase | Potent DFG-out binders | Inflammation | [1][2][4] |
Conclusion and Future Directions
The pyrrolo[2,1-f][1][2][3]triazine scaffold has transitioned from a chemical curiosity to a cornerstone of modern drug discovery. Its synthetic tractability and ability to serve as a versatile pharmacophore for both kinase and nucleoside targets have cemented its status as a truly "privileged" structure. The success of Remdesivir has reinvigorated interest in its antiviral applications, while ongoing research continues to uncover novel kinase inhibitors for various cancers and inflammatory diseases.
Future research in this area will likely focus on:
-
Novel Substitution Patterns: Exploring new substitution patterns to identify inhibitors with novel binding modes or improved selectivity profiles.
-
Targeting Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations, a common challenge in kinase inhibitor therapy.
-
Expanding Therapeutic Areas: Applying the scaffold to other target classes beyond kinases and viral polymerases.
-
Optimizing Drug Delivery: Developing innovative prodrug strategies to enhance the oral bioavailability and tissue-specific delivery of pyrrolo[2,1-f]triazine-based therapeutics.
The remarkable journey of this versatile heterocycle is far from over, and it is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.
References
- 1. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bms-690514 | C19H24N6O2 | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. BMS-690514 | EGFR/VEGFR inhibitor | Probechem Biochemicals [probechem.com]
The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Drug Discovery
The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[2,1-f][1][2][3]triazine Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Emergence of a Versatile Heterocycle
The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocyclic system with a bridgehead nitrogen, has carved a significant niche in medicinal chemistry.[4][5] Initially synthesized in the late 1970s, its potential remained largely untapped until its incorporation into C-nucleosides as a purine mimetic in the early 1990s.[4] However, the explosion of the kinase inhibitor field in the early 2000s propelled this heterocycle to the forefront of drug discovery, where it is now recognized as a "privileged" scaffold.[4][6] Its inherent structural features, including multiple nitrogen atoms, allow for a diverse array of interactions with biological targets, making it a versatile template for the design of potent and selective inhibitors.[7] This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[2,1-f]triazine analogs, with a focus on their application as kinase inhibitors and antiviral agents.
The Pyrrolo[2,1-f][1][2][3]triazine Core: Structural Features and Synthetic Accessibility
The core of the pyrrolo[2,1-f][1][2][3]triazine system is a bicyclic structure formed by the fusion of a pyrrole and a 1,2,4-triazine ring. This arrangement creates a unique electronic and steric environment that can be strategically modified to achieve desired pharmacological properties. A variety of synthetic strategies have been developed to access this scaffold, often starting from either pyrrole or triazine precursors, allowing for the introduction of diverse substituents at multiple positions.[5][7]
A general and versatile synthetic approach often involves the cyclization of an N-aminopyrrole derivative with a suitable one-carbon synthon, such as formamidine acetate.[5] This allows for the efficient construction of the triazine ring onto a pre-functionalized pyrrole, enabling the exploration of SAR at various positions of the fused system.
SAR of Pyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][7] The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the development of potent and selective kinase inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Aberrant signaling of the PI3K pathway is a key driver in many cancers and immunological disorders.[2] Several series of pyrrolo[2,1-f]triazine analogs have been developed as PI3K inhibitors, with a particular focus on the δ isoform (PI3Kδ), which is primarily expressed in hematopoietic cells and plays a crucial role in the immune system.
A notable example is the discovery of 4-aminopyrrolo[2,1-f][1][2][3]triazines as selective PI3Kδ inhibitors.[2] The SAR studies for this class of compounds revealed several key insights:
-
The 4-amino group: This group is crucial for activity, likely forming a key hydrogen bond interaction with the hinge region of the kinase.
-
Substitution at the 2- and 7-positions: Modifications at these positions have a significant impact on potency and selectivity. For instance, the introduction of specific aryl or heteroaryl groups can enhance binding affinity and modulate the isoform selectivity profile.
-
C-6 aminocarbonyl derivatives: A series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have been shown to exhibit selective activity against p110α and p110δ isoforms of PI3K.[1][8]
| Compound | R1 | R2 | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) |
| 14a | H | Phenyl | 119 | 122 | ~1 |
| 14p | Methyl | 3-pyridyl | Potent | Less Potent | >10 |
| 14q | Ethyl | 4-pyridyl | Potent | Less Potent | >10 |
| Table 1: SAR of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine analogs as PI3K inhibitors. Data compiled from[1][8]. |
p38α MAP Kinase Inhibitors
The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases. A novel series of pyrrolo[2,1-f][1][2][3]triazines has been identified as potent inhibitors of p38α MAP kinase.[3][9] X-ray co-crystallography studies revealed that these inhibitors bind to the DFG-out (inactive) conformation of the enzyme, a binding mode that can confer high selectivity.[3][9]
Key SAR findings for this series include:
-
Substitution at the 4-position: A (3-hydroxyphenyl)amino group at this position was found to be critical for potent inhibition.
-
Modifications at the 5- and 6-positions: Introduction of various substituents at these positions allowed for the optimization of potency and pharmacokinetic properties.
VEGFR-2 and c-Met Dual Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression. Dual inhibition of these kinases is a promising strategy for cancer therapy. Pyrrolo[2,1-f]triazine derivatives have been successfully designed as potent dual inhibitors of VEGFR-2 and c-Met.[10]
The SAR for these dual inhibitors highlighted the importance of a 4-(phenylamino) substitution pattern, with further modifications on the phenyl ring and the pyrrolotriazine core leading to optimized dual inhibitory activity. For instance, compound 27a from a reported series showed potent enzymatic activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[7][10]
SAR of Pyrrolo[2,1-f]triazine Analogs as Antiviral Agents
The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to purine nucleobases has made it an attractive scaffold for the development of antiviral agents.[6] These analogs can act as inhibitors of viral polymerases or other essential viral enzymes.
A notable example is Remdesivir, a broad-spectrum antiviral drug containing the pyrrolo[2,1-f][1][2][3]triazine moiety, which has shown efficacy against a range of RNA viruses. The design of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides has been a fruitful area of research.
Key SAR observations for antiviral pyrrolotriazines include:
-
The nature of the sugar moiety: Variations in the ribose, 2'-deoxyribose, and 2',3'-dideoxyribose sugar moieties significantly impact antiviral activity and cytotoxicity.[11]
-
Substitutions on the heterocyclic base: Introduction of different groups (e.g., chlorine, bromine, cyano) at the 7-position of the pyrrolotriazine ring can modulate the biological activity profile.[11] For instance, C-ribonucleosides with a hydrogen or cyano group at the 7-position have displayed potent cytotoxic activity against various cancer cell lines.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay
A crucial step in determining the SAR of kinase inhibitors is to measure their inhibitory activity against the target kinase. A common method is the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds (pyrrolo[2,1-f]triazine analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase and substrate peptide to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent to measure the amount of product formed (or ATP consumed).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) using non-linear regression analysis.
-
Cellular Proliferation Assay (SRB Assay)
To assess the antiproliferative activity of the synthesized compounds on cancer cells, the Sulforhodamine B (SRB) assay is widely used.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine analogs for a specified duration (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Key Relationships
General Kinase Inhibition Workflow
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for pyrrolo[2,1-f]triazine inhibitors.
Conclusion and Future Directions
The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous potent and selective inhibitors, particularly in the kinase field. The detailed understanding of the structure-activity relationships discussed in this guide provides a solid foundation for the rational design of next-generation therapeutics.
Future efforts in this area will likely focus on:
-
Exploring novel substitution patterns: The development of new synthetic methodologies will enable access to previously unexplored chemical space around the pyrrolotriazine core.
-
Targeting novel kinases and other enzyme families: The adaptability of the scaffold suggests its potential for inhibiting a broader range of biological targets beyond the well-explored kinases.
-
Improving pharmacokinetic and safety profiles: Further optimization of lead compounds will be crucial for translating their in vitro potency into in vivo efficacy and clinical success.
The continued exploration of the rich medicinal chemistry of the pyrrolo[2,1-f][1][2][3]triazine core holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Deep Dive into the Chemical Space of Pyrrolo[2,1-f]triazines
The Privileged Scaffold: A Deep Dive into the Chemical Space of Pyrrolo[2,1-f][1][2][3]triazines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged from the fringes of medicinal chemistry to become a "privileged scaffold" of significant interest.[3][4] Its structural resemblance to purine nucleosides, coupled with its synthetic tractability, has propelled its exploration across a wide range of therapeutic targets. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the chemical space of substituted pyrrolo[2,1-f]triazines, from fundamental synthetic strategies to the nuanced structure-activity relationships that govern their biological effects. We will delve into the causality behind experimental choices, present detailed protocols, and explore the future landscape of this versatile molecular framework, which is at the heart of approved drugs such as the antiviral remdesivir and the kinase inhibitor avapritinib.[1][5]
The Allure of a Privileged Scaffold: Why Pyrrolo[2,1-f][1][2][3]triazine?
The journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold from a chemical curiosity to a cornerstone of modern drug discovery is a testament to its remarkable versatility.[4] Initially synthesized in the late 1970s, its potential was not fully realized until its incorporation into C-nucleosides as a purine mimetic.[4] The subsequent explosion in kinase inhibitor research provided the perfect stage for this scaffold to shine, leading to its application against a multitude of therapeutic targets.[1][4]
The core's appeal lies in several key features:
-
Structural Rigidity and Defined Vectoral Exits: The fused bicyclic system provides a rigid framework, which can be advantageous for potent and selective binding to protein targets. The various positions on the ring system offer distinct vectors for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Hydrogen Bonding Capabilities: The presence of multiple nitrogen atoms allows for the formation of crucial hydrogen bonds with amino acid residues in protein binding pockets, a feature common in many successful kinase inhibitors.[1]
-
Synthetic Accessibility: As will be detailed, a variety of synthetic routes have been developed, enabling the generation of diverse libraries of substituted pyrrolo[2,1-f]triazines.[5] This accessibility is a critical factor for any scaffold to be considered "privileged."
-
Proven Clinical Success: The approval of remdesivir for the treatment of COVID-19 and avapritinib for certain cancers has validated the therapeutic potential of this scaffold and spurred further research into its applications.[5]
Navigating the Synthetic Landscape: Crafting the Pyrrolo[2,1-f][1][2][3]triazine Core
The construction of the pyrrolo[2,1-f][1][2][3]triazine core can be approached from several strategic directions, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies: A Comparative Overview
A review of the literature reveals several key methodologies for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold.[5] These can be broadly categorized as follows:
| Synthetic Strategy | Starting Materials | Key Transformation(s) | Advantages | Disadvantages |
| From Pyrrole Derivatives | Substituted pyrroles | N-amination followed by cyclization with a C1 synthon (e.g., formamidine acetate) | Direct and often high-yielding for specific substitution patterns. | Requires pre-functionalized pyrroles, which may not be readily available. |
| Via 1,3-Dipolar Cycloaddition | 1,2,4-Triazinium ylides and dipolarophiles (e.g., dimethyl acetylenedicarboxylate) | In situ generation of ylide followed by cycloaddition. | Facile, single-step access to polysubstituted derivatives.[3][6] | Limited by the availability and reactivity of the triazinium salts and dipolarophiles. |
| Transition Metal-Mediated Synthesis | Aldehydes and 1-amino-1H-pyrrole-2-carboxamides | Copper(II)-catalyzed condensation and cyclization. | One-pot, two-step process with good atom economy.[5] | May require optimization of catalyst and reaction conditions. |
| Rearrangement of Pyrrolooxadiazines | Pyrrolo[1,2-d][1][3][5]oxadiazines | Nucleophile-induced rearrangement. | Provides access to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. | Requires the synthesis of the starting oxadiazine. |
| Multistep Linear Synthesis | Simple acyclic precursors | Stepwise construction of the pyrrole and triazine rings. | Highly versatile for complex and specifically substituted targets, such as nucleoside analogs.[5] | Can be lengthy and require extensive purification at each step. |
Experimental Workflow: A Scalable Synthesis of a Key Intermediate
The synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine, a crucial intermediate for the production of remdesivir, provides a practical example of a scalable and robust synthetic protocol.[7]
Objective: To synthesize 4-aminopyrrolo[2,1-f][1][2][3]triazine from 2-cyanopyrrole.
Methodology:
-
N-Amination of 2-Cyanopyrrole:
-
To a stirred solution of anhydrous dimethylformamide (DMF) at 0-5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture, maintaining the temperature between 5 and 10 °C. Stir for 30-40 minutes at this temperature.
-
In a separate vessel, prepare a solution of monochloramine in methyl tert-butyl ether (MTBE).
-
Add the monochloramine solution to the reaction mixture at a controlled rate, maintaining the temperature below 10 °C.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction with water.
-
-
Cyclization with Formamidine Acetate:
-
To the crude 1-amino-2-cyanopyrrole solution, add formamidine acetate (excess, e.g., 2-3 equivalents).
-
Heat the reaction mixture to a suitable temperature (e.g., 100-120 °C) and stir until the cyclization is complete.
-
Cool the reaction mixture and add water to precipitate the product.
-
-
Purification:
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the pyrrole nitrogen, making it nucleophilic for the subsequent amination reaction.
-
Monochloramine: A convenient and effective aminating agent for this transformation.
-
Formamidine Acetate: Serves as the one-carbon source for the construction of the triazine ring.
-
Temperature Control: Crucial for both the stability of the reagents and the selectivity of the reactions.
-
Purification Strategy: The precipitation and washing steps are designed to efficiently remove unreacted starting materials and byproducts, yielding a high-purity product suitable for further use.
Exploring the Chemical Space: Structure-Activity Relationships
The true power of the pyrrolo[2,1-f][1][2][3]triazine scaffold lies in the ability to modulate its biological activity through strategic substitution at various positions of the bicyclic core. A systematic exploration of this chemical space has led to the discovery of potent and selective inhibitors for a range of targets.
Kinase Inhibition: A Privileged Domain
The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[1][2] The nitrogen atoms in the triazine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.
Key Substitution Points and Their Impact:
-
C2 and C7 Positions: As exemplified by inhibitors of Anaplastic Lymphoma Kinase (ALK), dual substitution at the C2 and C7 positions has been a successful strategy.[1][8] The C2 position often accommodates a substituted aniline moiety that can interact with the solvent-exposed region of the kinase, while the C7 position can be modified to enhance potency and selectivity.
-
C4 Position: The C4 position is a critical point for introducing diversity. For instance, 4-amino substituted derivatives have shown potent activity against various kinases. The nature of the substituent at this position can significantly influence the selectivity profile of the inhibitor.
-
Pyrrole Ring (C5 and C6): While less explored than the triazine ring, substitutions on the pyrrole moiety can also impact activity. For example, the introduction of small alkyl groups at C5 or C6 can modulate the electronic properties and steric profile of the molecule.
Case Study: Dual c-Met/VEGFR-2 Inhibition
A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2, two important targets in cancer therapy.[1] Structure-activity relationship (SAR) studies revealed that:
-
A specific substitution pattern on the C2-phenyl ring was crucial for potent inhibitory activity.
-
The presence of a hydrogen bond donor on the substituent at the C4 position was beneficial for activity.
-
In silico docking studies showed that these compounds occupy the ATP-binding site of both kinases, with the pyrrolotriazine core forming hydrogen bonds with the hinge region.
Antiviral Activity: Beyond Kinases
The pyrrolo[2,1-f][1][2][3]triazine scaffold's resemblance to purine nucleosides has made it a prime candidate for the development of antiviral agents.[5][6]
Remdesivir: A Landmark Achievement
The most prominent example is remdesivir, a prodrug that is metabolized to its active triphosphate form, which acts as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2.[5] The key features of remdesivir include:
-
The 4-aminopyrrolo[2,1-f][1][2][3]triazine core acting as a bioisostere of adenine.
-
A C-glycosidic bond that provides enhanced metabolic stability compared to N-glycosidic bonds.[5]
-
A phosphoramidate prodrug moiety that facilitates intracellular delivery of the active nucleoside monophosphate.
Influenza Neuraminidase Inhibition
Recent studies have also explored 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines as inhibitors of influenza virus neuraminidase.[6] Molecular docking studies suggest that these compounds can bind to the active site of the enzyme, with specific substitutions at the C2 and C4 positions being critical for potent inhibitory activity.[6]
In Silico Modeling: Guiding the Exploration of Chemical Space
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in the rational design of novel pyrrolo[2,1-f][1][2][3]triazine derivatives.
Workflow for In Silico-Guided Drug Design:
Caption: In silico-guided drug design workflow for pyrrolo[2,1-f]triazines.
Rationale and Interpretation:
-
Target Selection: The choice of a biological target (e.g., a specific kinase or viral enzyme) is the first and most critical step.
-
Virtual Library Design: Based on the known SAR and synthetic feasibility, a virtual library of substituted pyrrolo[2,1-f]triazines is generated.
-
Molecular Docking: The virtual compounds are docked into the three-dimensional structure of the target protein to predict their binding modes and affinities. This helps in understanding how different substituents interact with the protein's active site.
-
Scoring and Ranking: The docked poses are scored and ranked based on their predicted binding energies, providing a prioritized list of compounds for synthesis.
-
Iterative Optimization: The experimental results from biological assays are used to refine the in silico models and guide the design of the next generation of compounds, creating a feedback loop for lead optimization.
Analytical Characterization and Purification
The successful exploration of the pyrrolo[2,1-f][1][2][3]triazine chemical space relies on robust analytical techniques for characterization and purification.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of newly synthesized compounds, providing information on the connectivity and chemical environment of atoms.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compounds and to confirm their elemental composition (high-resolution mass spectrometry).
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the synthesized compounds and for their purification. Reverse-phase HPLC with a C18 column is commonly employed.
Purification Strategies:
-
Crystallization: For solid compounds, crystallization is often the preferred method for obtaining high-purity material.
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of reaction mixtures, separating the desired product from starting materials and byproducts.
-
Preparative HPLC: For challenging separations or for obtaining highly pure samples for biological testing, preparative HPLC is the method of choice.
Challenges and Future Directions: The Road Ahead
Despite the significant progress in the field, the exploration of the pyrrolo[2,1-f][1][2][3]triazine chemical space is far from complete. Several challenges and exciting future directions remain.
Current Challenges:
-
Limited Commercial Availability of Starting Materials: The synthesis of diverse libraries can be hampered by the limited availability of appropriately substituted pyrrole precursors.
-
Scalability of Synthetic Routes: While some scalable syntheses have been developed, the efficient and cost-effective large-scale production of many derivatives remains a challenge.
-
Off-Target Effects and Resistance: As with any targeted therapy, off-target effects and the emergence of drug resistance are ongoing concerns that require careful consideration during the drug development process.
Future Perspectives:
-
Exploration of New Therapeutic Targets: The privileged nature of the pyrrolo[2,1-f][1][2][3]triazine scaffold suggests that it may have utility against a broader range of therapeutic targets beyond kinases and viral enzymes. Exploring its potential in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases is a promising avenue for future research.
-
Development of Novel Synthetic Methodologies: The development of new, more efficient, and versatile synthetic methods for the construction and functionalization of the pyrrolo[2,1-f][1][2][3]triazine core will be crucial for expanding the accessible chemical space.
-
Application of Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be employed to analyze large datasets of pyrrolo[2,1-f][1][2][3]triazine derivatives and their biological activities to predict novel potent and selective compounds, thereby accelerating the drug discovery process.
-
Targeted Drug Delivery: The development of drug delivery systems that can specifically target the pyrrolo[2,1-f][1][2][3]triazine-based drugs to the site of action could enhance their efficacy and reduce side effects.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique structural features, synthetic accessibility, and proven clinical success make it an attractive starting point for the development of novel therapeutics. By continuing to explore its vast chemical space through a combination of innovative synthetic strategies, in-depth structure-activity relationship studies, and cutting-edge in silico modeling, the scientific community is poised to unlock the full potential of this remarkable heterocyclic system in addressing a wide range of unmet medical needs.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine: A Detailed Protocol for Researchers
Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine: A Detailed Protocol for Researchers
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[4][5] Its derivatives have demonstrated a wide range of biological activities, acting as kinase inhibitors for cancer therapy and as antiviral agents.[2][5] Notably, this core structure is a key component of several FDA-approved drugs. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, a valuable intermediate for the development of novel therapeutics.
This guide is designed for researchers, scientists, and professionals in drug development, offering not only a detailed synthetic procedure but also insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.
Synthetic Strategy Overview
The synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine is accomplished through a robust three-stage process. The strategy commences with the preparation of a key intermediate, 1-amino-1H-pyrrole-2-carboxamide, followed by the construction of the triazine ring system via cyclization, and culminates in a chlorination step to yield the final product. This approach is designed for efficiency and scalability.
Figure 1: Overall synthetic workflow for 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine.
Part 1: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide
The initial step involves the N-amination of a readily available starting material, 1H-pyrrole-2-carboxamide. This transformation is crucial for introducing the nitrogen atom required for the subsequent cyclization to form the triazine ring. A practical and efficient method for this N-amination utilizes an in-situ generation of chloramine.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1H-Pyrrole-2-carboxamide | ≥98% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Ammonium chloride (NH₄Cl) | ACS Reagent, ≥99.5% | VWR Chemicals |
| Sodium hypochlorite (NaClO) | Reagent grade, 10-15% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade, ≥99.8% | Fisher Scientific |
| Saturated aq. NaCl (brine) | N/A | In-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent, ≥99% | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1H-pyrrole-2-carboxamide (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).
-
Basification: Prepare a solution of sodium hydroxide (NaOH) (3.0 eq) in water and add it to the reaction mixture. Cool the mixture to 0-5 °C in an ice bath.
-
Ammonium Chloride Addition: Add a solution of ammonium chloride (NH₄Cl) (1.5 eq) in water to the cooled mixture.
-
Chloramine Generation and Amination: Slowly add a solution of sodium hypochlorite (NaClO, 10-15% aqueous solution) (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The in-situ generated chloramine will react with the deprotonated pyrrole nitrogen.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-amino-1H-pyrrole-2-carboxamide.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Part 2: Synthesis of 2-Methyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
The second stage involves the construction of the pyrrolotriazinone ring system through the cyclization of 1-amino-1H-pyrrole-2-carboxamide. The use of triethyl orthoacetate serves a dual purpose: it acts as a one-carbon source for the triazine ring and provides the methyl group at the 2-position of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Amino-1H-pyrrole-2-carboxamide | As synthesized in Part 1 | N/A |
| Triethyl orthoacetate | ≥98% | Sigma-Aldrich |
| Acetic acid, glacial | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ethanol | Anhydrous, ≥99.5% | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in a suitable high-boiling solvent like glacial acetic acid or ethanol.
-
Reagent Addition: Add triethyl orthoacetate (3.0-5.0 eq) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 4-8 hours. The reaction involves the initial formation of an amidine intermediate, followed by intramolecular cyclization with the elimination of ethanol.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude 2-methyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Part 3: Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine
The final step is the conversion of the pyrrolotriazinone to the desired 4-chloro derivative. This is achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃), a common and effective reagent for this type of transformation.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | As synthesized in Part 2 | N/A |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylaniline | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade, ≥99.8% | Fisher Scientific |
| Saturated aq. sodium bicarbonate (NaHCO₃) | N/A | In-house |
| Saturated aq. NaCl (brine) | N/A | In-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent, ≥99% | VWR Chemicals |
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A co-solvent such as toluene or acetonitrile can also be used.
-
Catalyst Addition (Optional): A catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Chlorination: Heat the reaction mixture to reflux (around 100-110 °C) for 2-6 hours. The hydroxyl group of the lactam tautomer is converted into a chlorophosphate intermediate, which is then displaced by a chloride ion.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |
| 1-Amino-1H-pyrrole-2-carboxamide | C₅H₇N₃O | 125.13 | 60-75 | ¹H NMR, ¹³C NMR, MS |
| 2-Methyl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | C₇H₇N₃O | 149.15 | 70-85 | ¹H NMR, ¹³C NMR, MS, IR |
| 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine | C₇H₆ClN₃ | 167.59 | 80-90 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Mechanistic Insights
Figure 2: Simplified mechanism of the chlorination step. The lactam form of the pyrrolotriazinone is in equilibrium with its lactim tautomer. The hydroxyl group of the lactim tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion displaces the chlorophosphate group, yielding the final chlorinated product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine. By following these procedures, researchers can efficiently produce this valuable building block for the development of novel compounds with potential therapeutic applications. The provided rationale for each step aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Chloro-2-methylpyrrolo[2,1-f]triazine in kinase inhibitor screening
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Kinase Inhibitor Template
The protein kinase family, comprising over 500 members, is one of the most critical and intensely pursued classes of drug targets, particularly in oncology and immunology.[1][2] The discovery of small molecules that can selectively modulate kinase activity remains a cornerstone of modern drug development. A key strategy in this endeavor is the identification of "privileged scaffolds"—core molecular structures that can bind to multiple targets with high affinity.
The pyrrolo[2,1-f][3][4][5]triazine nucleus has emerged as one such promising scaffold.[1] It effectively mimics the well-established quinazoline core, which is found in several clinically approved ATP-competitive kinase inhibitors.[3][4] The pyrrolotriazine scaffold's unique arrangement of nitrogen atoms allows it to form critical hydrogen bonds and other interactions within the highly conserved ATP-binding pocket of many kinases.[1][6] This structural feature has been successfully exploited to develop potent inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor 1 (FGFR-1).[4][7]
This application note describes the use of 4-Chloro-2-methylpyrrolo[2,1-f]triazine as a foundational fragment for initiating a kinase inhibitor discovery campaign. We will detail its rationale as a starting point and provide robust, validated protocols for primary biochemical screening and secondary cellular target engagement assays.
Rationale for Screening: 4-Chloro-2-methylpyrrolo[2,1-f]triazine as a High-Potential Fragment
In the principles of fragment-based drug discovery (FBDD), small, low-molecular-weight compounds are screened to identify initial hits, which are then optimized into more potent and selective leads.[8][9] 4-Chloro-2-methylpyrrolo[2,1-f]triazine is an ideal candidate for an FBDD approach for several reasons:
-
Validated Core: It contains the pyrrolo[2,1-f]triazine nucleus, a proven kinase-binding scaffold.[1]
-
Key "Hinge-Binding" Element: The chlorine atom at the 4-position is analogous to substituents on successful quinazoline inhibitors that form critical interactions with the "hinge region" of the kinase ATP-binding pocket.[3][4] This region is a highly conserved anchor point for many Type I and Type II kinase inhibitors.
-
Vectors for Growth: The methyl group at the 2-position and the open vectors at positions 5, 6, and 7 provide clear, synthetically tractable points for chemical elaboration.[3][4] This "fragment evolution" is a cornerstone of FBDD, allowing medicinal chemists to build upon the initial fragment to achieve higher affinity and selectivity.[10]
The initial screening goal is not necessarily to find a highly potent inhibitor, but to identify which kinases recognize this core fragment. This provides a crucial starting point for a focused medicinal chemistry effort.
Caption: FBDD workflow for screening 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Primary Screening Protocol: Biochemical Kinase Assay (HTRF® KinEASE™)
For the initial broad screening of 4-Chloro-2-methylpyrrolo[2,1-f]triazine, a robust, high-throughput biochemical assay is required. Homogeneous Time-Resolved Fluorescence (HTRF) is an ideal technology due to its sensitivity, low background, and resistance to interference from library compounds.[11][12] The HTRF KinEASE™ platform provides a universal method for profiling Ser/Thr and Tyr kinases.[13]
Principle of the HTRF KinEASE™ Assay
The assay measures the phosphorylation of a universal biotinylated substrate.[13] A Europium cryptate (Eu³⁺)-labeled anti-phospho-residue antibody serves as the donor fluorophore, and Streptavidin-XL665 (SA-XL665) acts as the acceptor.[12] When the substrate is phosphorylated by the target kinase, the binding of both labeled reagents brings the donor and acceptor into close proximity, generating a FRET signal that is proportional to kinase activity.[11][14] An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.
Caption: Principle of the HTRF kinase inhibition assay.
Materials & Reagents
-
4-Chloro-2-methylpyrrolo[2,1-f]triazine (Test Compound)
-
DMSO (ACS Grade)
-
Recombinant Human Kinases (e.g., EGFR, VEGFR-2, CDK2, etc.)
-
HTRF KinEASE™ STK or TK Kit (Revvity)
-
ATP Solution
-
Kinase Assay Buffer
-
Staurosporine (Positive Control Inhibitor)
-
Low-volume 384-well white plates (e.g., Greiner Bio-One #784075)
-
HTRF-compatible plate reader
Step-by-Step Protocol
Causality & Trustworthiness Insight: This protocol is designed for a primary screen at a single, high concentration (e.g., 10 µM) to identify initial hits. All compound additions are performed first to allow for a brief pre-incubation with the enzyme before initiating the reaction with ATP. This ensures that we are measuring true inhibition and not just slow binding kinetics.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in 100% DMSO.
-
Create an intermediate dilution plate. For a final assay concentration of 10 µM, dilute the stock 1:100 in kinase buffer (e.g., 2 µL of stock + 198 µL of buffer) to create a 100 µM solution (2% DMSO). Then, perform a 1:5 dilution into the final assay plate (4 µL into a 20 µL final volume).
-
Prepare serial dilutions of Staurosporine (positive control) and a vehicle-only control (2% DMSO in buffer).
-
-
Assay Plate Setup (384-well format):
-
Add 4 µL of compound solution/controls to the appropriate wells.
-
Add 2 µL of the universal biotinylated substrate (from kit).
-
Add 2 µL of the target kinase enzyme solution (concentration must be optimized for each kinase to ensure the reaction is in the linear range).
-
Tap the plate gently and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure competitive inhibitors can be identified effectively.[15]
-
Incubate for the pre-determined optimal time (e.g., 60 minutes) at 37°C.
-
-
Reaction Termination & Detection:
-
Add 10 µL of HTRF Detection Reagent (containing Eu³⁺-Ab, SA-XL665, and EDTA to stop the reaction) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Hits are typically defined as compounds causing >50% inhibition at the screening concentration. These hits would then be re-tested in a dose-response format to determine an IC₅₀ value.
-
Representative Primary Screening Data
| Target Kinase | Kinase Family | % Inhibition @ 10 µM | Hit? |
| EGFR | Tyrosine Kinase | 78% | Yes |
| VEGFR-2 | Tyrosine Kinase | 65% | Yes |
| CDK2/CycA | Ser/Thr Kinase | 12% | No |
| PKA | Ser/Thr Kinase | 5% | No |
| AAK1 | Ser/Thr Kinase | 58% | Yes |
| ROCK1 | Ser/Thr Kinase | 21% | No |
Table 1: Hypothetical primary screening results for 4-Chloro-2-methylpyrrolo[2,1-f]triazine. The data identifies EGFR, VEGFR-2, and AAK1 as potential primary targets for follow-up.
Secondary Screening Protocol: Cellular Target Engagement (NanoBRET™ Assay)
A potent biochemical inhibitor may not be effective in a cellular environment due to poor permeability or high intracellular ATP concentrations.[16] Therefore, a secondary assay to confirm that the compound can enter cells and bind to its intended target is a critical validation step.[17] The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding in live cells.[5][18][19]
Principle of the NanoBRET™ Target Engagement Assay
The assay measures the proximity between a target kinase, which is expressed in cells as a fusion to the bright NanoLuc® luciferase (donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor).[19][20] In the absence of an inhibitor, tracer binding results in a high BRET signal. When a test compound enters the cell and binds to the target kinase, it competitively displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[18] This allows for the quantitative determination of intracellular target affinity.[21]
Materials & Reagents
-
HEK293 cells
-
Plasmid DNA encoding NanoLuc®-Kinase fusion protein (e.g., NLuc-EGFR)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
NanoBRET™ Kinase Tracer (e.g., K-5 for EGFR)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue-culture treated 96-well plates
Step-by-Step Protocol
Expertise & Experience Insight: The order of compound and tracer addition is critical. We pre-incubate the cells with the test compound to allow it to reach equilibrium across the cell membrane and with its target. The tracer is added afterward for a shorter incubation. This "pre-equilibration" ensures that the measured displacement accurately reflects the compound's affinity at its intracellular target.
-
Cell Transfection (Day 1):
-
Seed HEK293 cells in a 6-well plate.
-
Prepare a transfection complex of the NLuc-Kinase plasmid DNA with FuGENE® HD in Opti-MEM™ according to the manufacturer's protocol.[20]
-
Add the complex to the cells and incubate for 24 hours to allow for expression of the fusion protein.
-
-
Assay Preparation (Day 2):
-
Prepare serial dilutions of 4-Chloro-2-methylpyrrolo[2,1-f]triazine and a known cellularly active control inhibitor in Opti-MEM™.
-
Harvest the transfected cells, resuspend them in Opti-MEM™, and adjust the cell density.
-
Dispense 90 µL of the cell suspension into each well of a white 96-well plate.
-
Add 10 µL of the serially diluted compound to the cells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator. This allows the compound to permeate the cells and engage the target.
-
-
Tracer Addition & Signal Detection (Day 2):
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the recommended concentration.
-
Prepare the Nano-Glo® Substrate solution containing the extracellular NLuc inhibitor. The inhibitor is crucial to quench any signal from luciferase released from dead cells, ensuring the signal is from intracellular engagement only.
-
Add the Tracer solution to the cells and incubate for another 2 hours at 37°C.
-
Add the Nano-Glo® Substrate solution to all wells.
-
-
Data Acquisition:
-
Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated cells (0% inhibition) and a control with no tracer (100% inhibition).
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the intracellular IC₅₀ value.
-
Representative Cellular Target Engagement Data
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Cell-to-Biochem Ratio | Interpretation |
| EGFR | 118 | 850 | 7.2 | Good cell permeability and target engagement. |
| VEGFR-2 | 250 | 5,600 | 22.4 | Moderate cell permeability or efflux issues. |
| AAK1 | 980 | >20,000 | >20 | Poor cell permeability; not a viable cellular target. |
Table 2: Hypothetical follow-up data for hits from the primary screen. The Cell-to-Biochemical ratio provides key insights into the compound's drug-like properties. A lower ratio is more desirable. Based on this data, the EGFR program would be prioritized for chemical optimization.
Conclusion and Future Directions
The pyrrolo[2,1-f][3][4][5]triazine scaffold is a valuable starting point for kinase inhibitor discovery.[3][1] This application note provides a comprehensive framework for using 4-Chloro-2-methylpyrrolo[2,1-f]triazine as a chemical fragment to initiate a screening campaign. The detailed protocols for a primary biochemical HTRF assay and a secondary cellular NanoBRET™ target engagement assay represent a robust, industry-standard workflow for hit identification and validation.[2][17]
Following this workflow, researchers can confidently identify kinases that bind to this core scaffold, validate this binding in a physiologically relevant cellular context, and generate high-quality data to guide a structure-based drug design program. The subsequent steps would involve medicinal chemistry to perform "scaffold hopping" or "fragment evolution" to improve potency and selectivity, ultimately leading to the development of novel, high-value kinase inhibitors.[6][22]
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 6. chemrxiv.org [chemrxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.ca]
- 19. benchchem.com [benchchem.com]
- 20. eubopen.org [eubopen.org]
- 21. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 22. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in Antiviral Research: A Technical Guide for Novel Drug Discovery
PART 1: CORE DIRECTIVE
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and virologists on the strategic application of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in the discovery and development of novel antiviral therapeutics. The central thesis is to leverage this compound not as a direct antiviral agent, but as a pivotal starting scaffold for chemical derivatization. The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged" heterocyclic system, most notably forming the backbone of the broad-spectrum antiviral drug Remdesivir.[4][5][6] This guide will provide the scientific rationale, synthetic strategies, and detailed in vitro testing protocols to explore the vast potential of this chemical space. We will focus on two primary viral targets where this scaffold has shown promise: Influenza A virus and Norovirus , representing both enveloped and non-enveloped RNA viruses.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The "Why" Behind the "How"
The protocols detailed herein are more than a sequence of steps; they are a culmination of established methodologies in antiviral research. The choice to focus on derivatization of 4-Chloro-2-methylpyrrolo[2,1-f]triazine is rooted in the principles of medicinal chemistry. The chloro and methyl groups at the 4 and 2 positions, respectively, offer distinct and chemically tractable handles for modification. The chlorine atom, an excellent leaving group, is particularly amenable to nucleophilic substitution, allowing for the introduction of a diverse array of functional groups. This strategy aims to modulate the compound's steric and electronic properties to enhance binding affinity to viral protein targets and improve pharmacokinetic profiles.
Trustworthiness: Self-Validating Protocols
Each experimental protocol is designed as a closed-loop system with integrated controls to ensure data integrity. For instance, the antiviral assays include concurrent cytotoxicity assessments to distinguish true antiviral activity from general cellular toxicity. Positive and negative controls are mandated at every stage, from enzymatic assays to cell-based models, providing a robust framework for data interpretation and validation.
Authoritative Grounding & Comprehensive References
The scientific underpinnings of this guide are firmly rooted in peer-reviewed literature. The pyrrolo[2,1-f][1][2][3]triazine scaffold's potential is well-documented, with numerous studies demonstrating its activity against a spectrum of RNA viruses.[7] Specifically, derivatives have shown potent inhibition of influenza virus neuraminidase and norovirus RNA-dependent RNA polymerase (RdRp).[7] This guide synthesizes these findings and provides actionable protocols to build upon this existing knowledge base.
Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle that can be considered a structural analogue of purine nucleobases. This mimicry is a key aspect of its biological activity, allowing it to interact with viral enzymes that process nucleic acids. The broad-spectrum antiviral activity of Remdesivir against numerous RNA viruses, including Coronaviruses, has cemented the importance of this scaffold in modern virology.[4][5] The core structure is not only a key pharmacophore but also a versatile platform for chemical modification, enabling the fine-tuning of its biological activity.
Synthetic Strategy: Derivatization of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
The primary value of 4-Chloro-2-methylpyrrolo[2,1-f]triazine lies in its potential as a synthetic intermediate. The chloro group at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amines, alcohols, thiols, and other nucleophiles, creating a library of novel compounds for screening.
General Protocol for Nucleophilic Substitution:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in a suitable anhydrous solvent such as dimethylformamide (DMF) or dioxane.
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a primary or secondary amine).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for derivatization.
Antiviral Screening Cascade
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to identify promising candidates efficiently.
Caption: Antiviral screening workflow.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC₅₀). It is crucial to perform this assay in parallel with the antiviral assays to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, or Vero E6 for general screening)
-
96-well cell culture plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: The next day, prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Materials:
-
Confluent monolayer of host cells in a 96-well plate
-
Virus stock with a known titer
-
Test compounds at non-toxic concentrations
-
Infection medium (low-serum medium, e.g., DMEM with 2% FBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Prepare Plates: Prepare a confluent monolayer of host cells in a 96-well plate as described in the cytotoxicity assay.
-
Compound and Virus Addition: Remove the growth medium. Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with a multiplicity of infection (MOI) of the virus that causes >80% CPE within 48-72 hours.[3]
-
Controls: Include the following controls:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Positive Control: A known antiviral drug
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells.[8]
-
Staining: Discard the medium, wash the cells gently with PBS, and fix them with 10% formaldehyde for 20 minutes. Stain the cells with crystal violet solution for 20 minutes.
-
Quantification: Wash the plate to remove excess stain and allow it to dry. Solubilize the stain by adding methanol or another suitable solvent. Read the absorbance at a wavelength between 540-570 nm.
-
Data Analysis: The 50% effective concentration (EC₅₀) is the compound concentration that reduces the CPE by 50% compared to the virus control. Calculate the EC₅₀ using non-linear regression.
| Parameter | Description | Typical Value |
| CC₅₀ | 50% Cytotoxic Concentration | >100 µM (desired) |
| EC₅₀ | 50% Effective Concentration | <10 µM (desired) |
| SI | Selectivity Index (CC₅₀/EC₅₀) | >10 (desired) |
Protocol 3: Mechanism of Action - Influenza Neuraminidase Inhibition Assay
For compounds showing activity against influenza, this assay determines if the mechanism involves inhibiting the neuraminidase (NA) enzyme.
Materials:
-
Influenza virus stock
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[1]
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Test compounds
-
Positive control (e.g., Oseltamivir)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and oseltamivir in the assay buffer.
-
Reaction Setup: In a black 96-well plate, add the diluted compounds, a standardized amount of influenza virus (pre-determined by a titration assay), and assay buffer.[1]
-
Pre-incubation: Incubate the plate at room temperature for 30-45 minutes to allow the inhibitors to bind to the NA enzyme.[1]
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.[1]
-
Fluorescence Reading: Stop the reaction (e.g., by adding a stop solution like NaOH) and measure the fluorescence of the product (4-methylumbelliferone) with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the NA activity by 50%. Calculate this value using non-linear regression.
Data Interpretation and Lead Candidate Selection
A successful antiviral candidate will exhibit a low EC₅₀ value in the CPE assay, a high CC₅₀ value in the cytotoxicity assay, and consequently a high Selectivity Index (SI). An SI greater than 10 is generally considered promising for further development. For compounds active against influenza, a low IC₅₀ in the neuraminidase assay would confirm a specific mechanism of action. Compounds meeting these criteria can be prioritized for further optimization and in vivo studies.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Characterizing Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of the Pyrrolo[2,1-f]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds, including potent kinase inhibitors.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the characterization of novel compounds based on this scaffold. As a primary exemplar, we will focus on protocols validated for BMS-509744 , a well-characterized and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) that features the core pyrrolo[2,1-f]triazine structure.[1][2][7][8] These methodologies can be readily adapted for the evaluation of analogous compounds, such as 4-Chloro-2-methylpyrrolo[2,1-f]triazine, to elucidate their mechanism of action and therapeutic potential.
ITK is a non-receptor tyrosine kinase that plays a critical role in the T-cell receptor (TCR) signaling cascade, a fundamental process for T-cell activation, proliferation, and cytokine production.[2] Dysregulation of TCR signaling is implicated in various autoimmune and inflammatory diseases, making ITK a compelling therapeutic target.[8] BMS-509744 acts as an ATP-competitive inhibitor of ITK, effectively blocking downstream signaling events.[1][7]
This application note will detail key cell-based assays to assess the biological activity of pyrrolo[2,1-f]triazine derivatives, focusing on target engagement, downstream signaling modulation, and cellular functional outcomes.
The ITK Signaling Cascade: A Target for Therapeutic Intervention
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a series of intracellular signaling events are initiated. ITK is a crucial component of this pathway. Its activation leads to the phosphorylation and activation of Phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), ultimately leading to cytokine production (e.g., IL-2) and T-cell proliferation.[1][2] By inhibiting ITK, compounds like BMS-509744 can effectively dampen this inflammatory cascade.
Caption: Inhibition of the ITK signaling pathway by BMS-509744.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for characterizing the cellular activity of pyrrolo[2,1-f]triazine-based ITK inhibitors.
Cellular Target Engagement: Phospho-PLCγ1 Western Blot Assay
Principle: This assay directly assesses the ability of the test compound to inhibit ITK's kinase activity within a cellular context by measuring the phosphorylation of its immediate downstream target, PLCγ1.[1]
Protocol:
-
Cell Culture: Culture Jurkat T-cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Pre-incubate the cells with various concentrations of the test compound (e.g., 4-Chloro-2-methylpyrrolo[2,1-f]triazine) or BMS-509744 (as a positive control) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
TCR Stimulation: Activate the TCR signaling pathway by treating the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 10-15 minutes.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total PLCγ1 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-PLCγ1 signal to the total PLCγ1 signal. Calculate the IC50 value, which is the concentration of the compound that inhibits PLCγ1 phosphorylation by 50%.
Caption: Workflow for Phospho-PLCγ1 Western Blot Assay.
Downstream Signaling Assessment: Intracellular Calcium Mobilization Assay
Principle: This assay measures the impact of the test compound on calcium signaling, a critical event downstream of PLCγ1 activation.[1]
Protocol:
-
Cell Preparation: Resuspend Jurkat T-cells or primary T-cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Compound Treatment: Pre-incubate the dye-loaded cells with various concentrations of the test compound or a vehicle control for 30-60 minutes.
-
TCR Stimulation: Stimulate the cells with TCR agonists (e.g., anti-CD3 and anti-CD28 antibodies).
-
Data Acquisition: Immediately measure the changes in intracellular calcium concentration over time using a fluorometer or a flow cytometer. The fluorescence intensity of the dye will increase upon binding to calcium.
-
Data Analysis: Analyze the kinetic response of calcium mobilization. Compare the peak fluorescence intensity or the area under the curve for compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Functional Outcome Evaluation: T-Cell Proliferation Assay (CFSE-based)
Principle: This assay evaluates the inhibitory effect of the test compound on T-cell proliferation, a key functional outcome of TCR activation.[9] It utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell generations.[9]
Protocol:
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods like Ficoll-Paque density gradient centrifugation followed by negative selection.
-
CFSE Labeling: Label the T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Cell Seeding: Seed the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the test compound or a vehicle control to the wells. Pre-treat the cells for 30-60 minutes.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies. Include an unstimulated control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the live lymphocyte population.
-
Analyze the CFSE fluorescence histogram. Unstimulated cells will show a single bright peak. Stimulated cells will exhibit multiple peaks, with each successive peak representing a cell division and having approximately half the fluorescence intensity of the previous one.[9]
-
Quantify the percentage of divided cells or the proliferation index for each compound concentration to determine the IC50 value.
-
Cytotoxicity Assessment: MTT Assay
Principle: It is crucial to determine if the observed inhibition of proliferation is due to a specific anti-proliferative effect or general cytotoxicity. The MTT assay measures cell viability by assessing the metabolic activity of cells.[3][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][10]
Protocol:
-
Cell Seeding: Seed T-cells or another relevant cell line in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere or recover overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a duration relevant to the proliferation assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.[3][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. This will help to distinguish between specific anti-proliferative effects and general cytotoxicity.
Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the described assays.
| Assay | Endpoint | Exemplar IC50 for BMS-509744 |
| Phospho-PLCγ1 Western Blot | Inhibition of PLCγ1 Phosphorylation | ~19 nM[7] |
| Calcium Mobilization | Inhibition of Calcium Flux | Potent inhibition observed[7][8] |
| T-Cell Proliferation (CFSE) | Inhibition of Cell Division | Potent inhibition observed[1][7] |
| IL-2 Secretion (ELISA) | Inhibition of IL-2 Production | Potent inhibition observed[1][7] |
| MTT Assay | Cell Viability | Minimal cytotoxicity at effective concentrations[12] |
Interpretation: A desirable compound profile would show potent inhibition of PLCγ1 phosphorylation, calcium mobilization, and T-cell proliferation at concentrations that do not exhibit significant cytotoxicity in the MTT assay. This indicates a specific mechanism of action through the targeted signaling pathway.
Conclusion
The protocols outlined in this application note provide a comprehensive and validated approach for the in vitro characterization of pyrrolo[2,1-f]triazine-based compounds, such as 4-Chloro-2-methylpyrrolo[2,1-f]triazine, as potential ITK inhibitors. By systematically evaluating target engagement, downstream signaling, and functional cellular outcomes, researchers can effectively advance the development of novel therapeutics for T-cell-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
An application note on the analytical methods for the quantification of 4-Chloro-2-methylpyrrolo[2,1-f]triazine would be highly valuable for researchers, scientists, and drug development professionals. This document would provide detailed protocols and a scientific rationale for the quantification of this specific molecule, which is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control.
Introduction to 4-Chloro-2-methylpyrrolo[2,1-f]triazine and its Quantification
4-Chloro-2-methylpyrrolo[2,1-f]triazine is a heterocyclic organic compound with a molecular weight of 167.6 g/mol . Its structure, containing a pyrrolotriazine core with chloro and methyl substitutions, suggests a non-polar nature, making it suitable for analysis by reverse-phase chromatography. The presence of the aromatic system implies that it will have ultraviolet (UV) absorbance, which can be exploited for detection and quantification.
Accurate and precise quantification of 4-Chloro-2-methylpyrrolo[2,1-f]triazine is crucial for ensuring the safety and efficacy of potential drug candidates. It allows for the determination of concentration in various matrices, such as plasma, tissue homogenates, and pharmaceutical formulations. This application note details two robust analytical methods for its quantification: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis and quantification in relatively clean sample matrices, such as in-process control samples or formulated drug products.
Principle of HPLC-UV
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase that is pumped through the column at high pressure. For a non-polar compound like 4-Chloro-2-methylpyrrolo[2,1-f]triazine, a reverse-phase setup is optimal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separated analyte is then detected by a UV-Vis detector as it elutes from the column. The amount of UV light absorbed is proportional to the concentration of the analyte, allowing for quantification based on a standard curve.
Experimental Protocol for HPLC-UV
1. Materials and Reagents:
-
4-Chloro-2-methylpyrrolo[2,1-f]triazine reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
C18 solid-phase extraction (SPE) cartridges (if sample cleanup is needed)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-9 min: 90% B; 9-10 min: 90-30% B; 10-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
4. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: The preparation will depend on the matrix. For a formulation, it may involve simple dissolution and dilution. For biological matrices, a protein precipitation step followed by solid-phase extraction may be necessary to remove interferences.
5. Data Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification of 4-Chloro-2-methylpyrrolo[2,1-f]triazine by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining low concentrations in complex biological matrices (e.g., plasma), LC-MS/MS is the preferred method.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized, typically by electrospray ionization (ESI). The resulting ions are then selected in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z), fragmented in the second quadrupole (Q2, collision cell), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte and allows for its accurate quantification even in the presence of co-eluting matrix components.
Experimental Protocol for LC-MS/MS
1. Materials and Reagents:
-
Same as for HPLC-UV, but with LC-MS grade solvents and additives.
-
An internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., D4-4-Chloro-2-methylpyrrolo[2,1-f]triazine). If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.
2. Instrumentation:
-
LC system (as described for HPLC, but typically an ultra-high performance liquid chromatography (UHPLC) system for better resolution and speed).
-
A triple quadrupole mass spectrometer equipped with an ESI source.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 UHPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: 168.0 -> 126.0 (Quantifier), 168.0 -> 99.0 (Qualifier); IS: (To be determined based on the IS used) |
4. Standard and Sample Preparation:
-
Stock and Working Solutions: Prepared as for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range). The internal standard is added at a fixed concentration to all standards and samples.
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B) and inject.
-
5. Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration in the samples is determined from this curve, which corrects for variability in sample preparation and instrument response.
Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification of 4-Chloro-2-methylpyrrolo[2,1-f]triazine by LC-MS/MS.
Method Validation
For use in regulated environments, both methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels, with the recovery expected to be within 80-120% for bioanalytical methods and 98-102% for pharmaceutical analysis.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should be ≤ 15% for bioanalytical methods (≤ 20% at the lower limit of quantification) and ≤ 2% for pharmaceutical assays.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Conclusion
This application note provides two comprehensive and robust methods for the quantification of 4-Chloro-2-methylpyrrolo[2,1-f]triazine. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications. The choice of method will depend on the specific requirements of the study, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. Proper method validation according to ICH guidelines is essential to ensure reliable and accurate results.
Application Note & Protocol: A Scalable Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine for Preclinical Development
Application Note & Protocol: A Scalable Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine for Preclinical Development
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous therapeutic agents with a wide range of biological activities, including antiviral and kinase inhibitory properties.[1][4] Notable examples include the antiviral drug Remdesivir and various kinase inhibitors in clinical development such as BMS-599626.[1][3][5][6] This application note provides a detailed, scalable, and robust synthetic protocol for the preparation of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, a key intermediate for the synthesis of novel drug candidates for preclinical evaluation. The described multi-step synthesis is designed for scale-up, with a focus on process safety, efficiency, and high purity of the final compound.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core
The unique bridged nitrogen heterocyclic structure of the pyrrolo[2,1-f][1][2][3]triazine system imparts favorable pharmacological properties, making it a cornerstone in modern medicinal chemistry.[1] Its derivatives have shown significant potential in targeting a variety of diseases, from viral infections to cancer.[4][7] The development of efficient and scalable synthetic routes to key intermediates like 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine is therefore critical for accelerating the drug discovery and development pipeline. This document outlines a validated multi-step synthesis suitable for producing gram-to-kilogram quantities of the title compound, enabling extensive preclinical studies.
Synthetic Strategy Overview
The synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine is approached through a multi-step sequence starting from a readily available 2-methylpyrrole derivative. The key transformations involve an electrophilic N-amination of the pyrrole nitrogen, followed by a cyclization reaction to construct the triazine ring, and finally, a chlorination step to install the desired chloro-substituent at the 4-position. This strategy is based on established methodologies for the synthesis of related pyrrolotriazine systems.[1][8]
Below is a graphical representation of the overall synthetic workflow:
Caption: High-level overview of the synthetic workflow.
Detailed Synthesis Protocol
This section provides a step-by-step protocol for the synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine.
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| 2-Methylpyrrole | Reagent | Commercially Available |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | Reagent | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Formamidine Acetate | Reagent | Commercially Available |
| 2-Propanol | ACS | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | Reagent | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Reagent | Commercially Available |
| Dichloromethane (DCM) | ACS | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Sodium Sulfate | ACS | Commercially Available |
Step 1: N-Amination of 2-Methylpyrrole
This step involves the electrophilic amination of the pyrrole nitrogen to form the key N-N bond required for the triazine ring.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (3x) to remove the mineral oil.
-
Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylpyrrole (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq.) in anhydrous THF.
-
Add the MSH solution to the pyrrole anion suspension at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-amino-2-methylpyrrole intermediate.
Step 2: Cyclization to form 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4-one
The N-amino-2-methylpyrrole intermediate is cyclized with formamidine acetate to construct the triazine ring.
Protocol:
-
Combine the crude N-amino-2-methylpyrrole (1.0 eq.) and formamidine acetate (3.0 eq.) in 2-propanol.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-methylpyrrolo[2,1-f][1][2][3]triazin-4-one as a solid.
Step 3: Chlorination to 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine
The final step involves the chlorination of the pyrrolotriazinone to yield the target compound.
Protocol:
-
To a solution of 2-methylpyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5.0 eq.), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine as a solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (by HPLC) |
| 1 | 2-Methylpyrrole | NaH, MSH | N-Amino-2-methylpyrrole | 75-85 (crude) | - |
| 2 | N-Amino-2-methylpyrrole | Formamidine Acetate | 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4-one | 60-70 | >95% |
| 3 | 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4-one | POCl₃, DIPEA | 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine | 80-90 | >98% |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Below is a diagram illustrating the key safety considerations:
Caption: Key safety considerations for the synthesis protocol.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine. The described method is robust and provides the target compound in high yield and purity, making it suitable for the production of material for preclinical studies. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine | C10H8ClN5 | CID 118022662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Selective and Orally Efficacious Inhibitor of Human Epidermal Growth Factor Receptor 1 and 2 Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 4-Chloro-2-methylpyrrolo[2,1-f]triazine for biological assays
Application Notes & Protocols
Abstract & Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, including the FDA-approved drugs Remdesivir and Brivanib.[4][5] Its rigid, planar structure is adept at forming key interactions within biological targets. 4-Chloro-2-methylpyrrolo[2,1-f]triazine is a representative member of this class, often used as a synthetic intermediate or a screening compound. A common and significant challenge encountered with this class of molecules is their inherently low aqueous solubility, which can lead to compound precipitation in biological assays.[6] This precipitation results in an inaccurate estimation of biological activity (e.g., IC50 values) and poor reproducibility.[6]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively formulate 4-Chloro-2-methylpyrrolo[2,1-f]triazine. We move beyond simple dissolution steps to explain the causality behind formulation choices, providing a tiered strategy that begins with standard practices using Dimethyl Sulfoxide (DMSO) and progresses to more advanced techniques for challenging scenarios. The protocols herein are designed as self-validating systems to ensure the integrity and accuracy of your biological data.
Compound Characteristics
Understanding the physicochemical properties of a compound is the foundational step in developing a robust formulation strategy.
Table 1: Physicochemical Properties of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClN₃ | [7] |
| Molecular Weight | 167.60 g/mol | [7] |
| Appearance | Assumed to be a solid powder at room temperature. | N/A |
| Aqueous Solubility | Predicted to be low based on its heterocyclic, non-ionizable structure. | [6] |
The key challenge is the compound's hydrophobic nature, which necessitates the use of organic solvents for initial stock preparation.
Formulation Strategy: A Tiered Approach
A systematic, tiered approach is recommended to identify the simplest effective formulation, minimizing the use of potentially confounding excipients. The workflow below outlines the decision-making process.
Caption: Formulation development and validation workflow.
Tier 1: DMSO-Based Formulation (Primary Approach)
Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating high-concentration stock solutions due to its exceptional solvating power for a broad range of organic molecules.[1] However, its utility must be balanced with its potential for cellular toxicity and assay interference at elevated concentrations.[8][9]
Causality: The goal is to create a high-concentration stock (e.g., 10-30 mM) in 100% DMSO. This high concentration allows for subsequent serial dilutions into the aqueous assay buffer, ensuring the final DMSO concentration remains non-disruptive, typically well below 0.5%.[1][10]
The "DMSO Cliff": Understanding Precipitation
When a compound dissolved in 100% DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically. If the compound's concentration in the final aqueous medium exceeds its kinetic solubility limit, it will precipitate out of the solution, rendering the assay results invalid. This is a critical failure point that must be assessed proactively.[6]
Caption: The outcome of diluting a DMSO stock into aqueous buffer.
Tier 2: Advanced Formulation Strategies
If 4-Chloro-2-methylpyrrolo[2,1-f]triazine precipitates from a simple DMSO/buffer system at the desired concentration, alternative strategies must be employed.
Table 2: Tier 2 Solubilization Approaches
| Strategy | Mechanism of Action | Key Considerations |
|---|---|---|
| Co-solvents | Co-solvents like PEG400 or NMP are water-miscible organic solvents that can increase the overall solvating capacity of the final aqueous solution.[11] | Must be tested for compatibility with the assay. The final concentration of the co-solvent should be kept consistent across all wells. |
| Cyclodextrins | Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They encapsulate the poorly soluble drug in their core, forming an inclusion complex that is water-soluble.[11][12] | Can sometimes interfere with drug-target binding if the complex is too stable. Requires empirical testing to find the optimal cyclodextrin and concentration. |
| Surfactants | Surfactants like Tween® 80 or Pluronic® F-68 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic compound partitions into the core of the micelle, enhancing its apparent solubility.[11] | Can disrupt cell membranes (if used in cell-based assays) and may interfere with protein function. Use at the lowest effective concentration. |
Detailed Experimental Protocols
Safety Precaution: 4-Chloro-2-methylpyrrolo[2,1-f]triazine is a potentially bioactive compound. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To accurately prepare a high-concentration primary stock solution.
Materials:
-
4-Chloro-2-methylpyrrolo[2,1-f]triazine (solid powder)
-
Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650)
-
Analytical balance
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator (optional)
Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000
-
Example (for 1 mL of 10 mM stock): Mass = 0.010 mol/L × 167.60 g/mol × 0.001 L × 1000 = 1.676 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Promote Dissolution:
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates. This is a critical QC step.
-
Aliquoting & Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution, aliquot the stock into smaller, single-use volumes (e.g., 20 µL) in low-binding tubes.[1][2]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
Store aliquots at -20°C for short-term storage (<1 month) or -80°C for long-term storage (>1 month).[10]
-
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
Objective: To determine the maximum concentration at which the compound remains soluble when diluted from DMSO into the final aqueous assay buffer. This defines the upper limit for your biological experiments.
Materials:
-
10 mM DMSO stock of the compound
-
The exact aqueous buffer to be used in the biological assay (e.g., PBS, pH 7.4)
-
Clear 96-well plate
-
Plate reader capable of measuring light scattering (nephelometry) or absorbance at ~620 nm.
Methodology:
-
Prepare Plate: Add 198 µL of the assay buffer to multiple wells of the 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of buffer), and so on. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM...).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Measurement:
-
Visually inspect the plate against a dark background for any signs of cloudiness or precipitate.
-
Measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light. An increase in signal relative to a buffer/DMSO-only control indicates the formation of insoluble particles.
-
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the vehicle control. This concentration should be considered the maximum reliable concentration for your biological assays.[14][15]
Protocol 3: Preparation of Assay-Ready Working Solutions
Objective: To prepare final compound dilutions for a biological assay, ensuring a consistent final DMSO concentration.
Methodology:
-
Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the very small volumes required for direct dilution from a 10 mM stock. A best practice is to first perform an intermediate dilution in 100% DMSO.[1]
-
Example: To achieve a final top concentration of 10 µM in an assay with a 1:200 dilution factor (0.5% final DMSO), you would need a 2 mM working stock (10 µM * 200 = 2000 µM or 2 mM). Prepare this by diluting your 10 mM primary stock 1:5 in 100% DMSO.
-
-
Serial Dilution in DMSO: Perform your serial dilutions in 100% DMSO.[1] This ensures that when you add an equal volume from each dilution step to your assay wells, the final DMSO concentration remains constant.
-
Assay Plate Dosing:
-
Add the appropriate volume of assay medium/cells to each well of your final assay plate.
-
Add a small, consistent volume of the serially diluted DMSO stocks to the appropriate wells (e.g., 1 µL of DMSO stock into 199 µL of media for a 0.5% final DMSO concentration).
-
-
Vehicle Control: This is mandatory. Prepare wells that receive only the assay medium and the same volume of 100% DMSO as the test wells. This control accounts for any effects of the solvent on the biological system.[10]
-
Mix and Incubate: Mix the plate gently (e.g., on an orbital shaker) immediately after compound addition to ensure rapid and uniform dispersion.
Table 3: Example Serial Dilution Scheme for a 96-Well Plate Assay
| Step | Action | Resulting Concentration | Final DMSO % (in 200 µL well) |
|---|---|---|---|
| 1 | Prepare 2 mM working stock in 100% DMSO. | 2 mM | N/A |
| 2 | Serially dilute (1:2) the 2 mM stock in 100% DMSO to create a dilution series (2 mM, 1 mM, 0.5 mM...). | Dilution Series | N/A |
| 3 | Add 199 µL of cell suspension/assay buffer to each well. | N/A | 0% |
| 4 | Add 1 µL of each DMSO dilution to the corresponding wells. | 10 µM, 5 µM, 2.5 µM... | 0.5% |
| 5 | Add 1 µL of 100% DMSO to vehicle control wells. | 0 µM (Vehicle) | 0.5% |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-CHLORO-2-METHYLPYRROLO[2,1-F][1,2,4]TRIAZINE - CAS:1150617-75-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine. This molecule is a critical heterocyclic scaffold and a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] Achieving a high yield of this chlorinated product is crucial for the efficiency of subsequent synthetic steps.
This guide is structured to address the most common challenges encountered in the laboratory. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions.
The primary focus of this guide is the final, often yield-defining, chlorination step: the conversion of 2-methylpyrrolo[2,1-f]triazin-4(3H)-one to 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most probable causes?
Answer: Low yield is the most frequently reported issue. The cause can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Purity of the Starting Material: The precursor, 2-methylpyrrolo[2,1-f]triazin-4(3H)-one, must be of high purity. The presence of residual solvents (especially water or alcohols) or synthetic byproducts can inhibit the reaction. 1-Aminopyrrole precursors, used in earlier stages, are known to be prone to oxidation, which can carry impurities through the synthesis.[3]
-
Causality: Phosphorus oxychloride (POCl₃) is a highly reactive and aggressive chlorinating agent. It will readily react with any nucleophilic impurities, such as water or residual amines, consuming the reagent and generating unwanted side products.
-
Solution: Ensure your starting lactam is thoroughly dried under vacuum before use. If its purity is questionable (e.g., discolored, broad melting point), consider recrystallization or purification by column chromatography.
-
-
Strictly Anhydrous Conditions: The reaction is extremely sensitive to moisture.
-
Causality: POCl₃ reacts violently and exothermically with water to produce phosphoric acid and hydrogen chloride gas. This not only consumes the reagent but also changes the nature of the reaction medium, leading to decomposition of the desired product and starting material.
-
Solution: All glassware must be flame-dried or oven-dried immediately before use. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Inadequate Temperature Control: Both temperature and reaction time are critical.
-
Causality: This reaction typically requires heating (reflux) to proceed to completion. Insufficient temperature or time will result in incomplete conversion. Conversely, prolonged heating at excessively high temperatures can lead to the formation of dark, tarry decomposition products, which are difficult to remove and significantly lower the isolated yield.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The optimal reflux temperature should be maintained consistently. See the optimized conditions table below for guidance.
-
Question 2: My TLC plate shows the reaction is complete, but after workup, I isolate a dark, oily residue instead of a solid product. What went wrong?
Answer: This issue almost always points to a problem during the reaction workup, specifically the quenching of excess POCl₃.
-
Causality: The quenching of POCl₃ with water or ice is highly exothermic. If the reaction mixture is not adequately cooled before quenching, the rapid temperature increase can cause thermal decomposition of the product. Furthermore, adding the reaction mixture to ice/water too quickly can create localized "hot spots" that degrade the material.
-
Self-Validating Protocol: A successful quench is slow and controlled.
-
Allow the reaction vessel to cool completely to room temperature after the reaction is complete.
-
Prepare a separate beaker containing crushed ice and water, and place it in an ice bath for further cooling.
-
Slowly and dropwise, add the reaction mixture to the stirred ice/water. You must monitor the temperature of the quenching beaker to ensure it does not rise significantly.
-
After the addition is complete, the product often precipitates as a solid. If it remains oily, this may indicate impurities are preventing crystallization. Proceed with extraction.
-
Question 3: I'm observing a significant amount of a side product that has a similar Rf to my desired product on the TLC plate. What could it be?
Answer: The most likely culprit is incomplete reaction, meaning the spot is your starting material, 2-methylpyrrolo[2,1-f]triazin-4(3H)-one. However, other side reactions are possible.
-
Causality: The lactam starting material is more polar than the chlorinated product. On a normal phase silica TLC plate, the starting material will have a lower Rf value. If the spots are very close, it can complicate purification. Over-chlorination at other positions on the heterocyclic ring is possible but generally requires more forcing conditions.
-
Solution:
-
Optimize Reaction Time: Continue to monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Adjust Stoichiometry: Using a larger excess of POCl₃ (e.g., 5-10 equivalents) can help drive the reaction to completion. POCl₃ can often be used as both the reagent and the solvent.
-
Purification Strategy: If you still have a mixture, careful column chromatography is the best approach. Use a shallow solvent gradient (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing the polarity) to achieve separation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting decision tree for the synthesis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this class of compounds? The synthesis of the pyrrolo[2,1-f][3][4][5]triazine core typically begins with a substituted pyrrole derivative.[2][4] A common method involves N-amination of the pyrrole, followed by cyclization to form the triazine ring, yielding the lactam (oxo-form) of the heterocycle.[4] The final step, which this guide focuses on, is the deoxychlorination of the lactam to install the chloro group at the 4-position, a common step in preparing intermediates for kinase inhibitors.[1][4]
Q2: Are there alternatives to phosphorus oxychloride (POCl₃) for the chlorination step? While POCl₃ is the most common and cost-effective reagent for this type of transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) can also be used. However, POCl₃ often gives cleaner reactions and is easier to handle on a large scale, as the byproducts are volatile or easily quenched.
Q3: What are the critical safety precautions when working with POCl₃? POCl₃ is highly corrosive, toxic, and reacts violently with water.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Quenching: As detailed in the troubleshooting section, be extremely cautious when quenching the reaction. Never add water directly to the neat POCl₃ reaction mixture.
Q4: How can I best monitor the reaction by TLC?
-
Co-spotting: Always run a "co-spot" lane on your TLC plate, which contains a mixture of your starting material and the reaction mixture. This allows for unambiguous confirmation of whether the starting material has been consumed.
-
Visualization: The product is often UV-active. Use a UV lamp at 254 nm to visualize the spots. Staining with potassium permanganate can also be effective if the compounds are not strongly UV-active.
Data Summary and Protocols
Table 1: Optimized Chlorination Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective, common, and byproducts are easily managed. |
| Stoichiometry | 5.0 - 10.0 equivalents | Can be used as both reagent and solvent. Excess ensures complete conversion. |
| Solvent | Neat POCl₃ or high-boiling inert solvent (e.g., Toluene) | Using neat POCl₃ simplifies the reaction setup. |
| Temperature | 100-110 °C (Reflux) | Sufficient energy to overcome the activation barrier. Monitor for decomposition. |
| Reaction Time | 2 - 6 hours | Highly dependent on substrate. Must be monitored by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Typical Yield | 75 - 90% | Yields are based on optimized and anhydrous conditions. |
Experimental Protocol: Chlorination of 2-methylpyrrolo[2,1-f]triazin-4(3H)-one
This protocol is a self-validating system designed for trustworthiness and reproducibility.
-
Preparation (Anhydrous Setup):
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum).
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add 2-methylpyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq).
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, 10.0 eq) via syringe.
-
Note: The addition may be slightly exothermic.
-
-
Reaction:
-
Place the flask in a pre-heated heating mantle or oil bath set to 110 °C.
-
Stir the mixture vigorously and allow it to reflux.
-
Monitor the reaction progress every 60 minutes by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Quenching:
-
Once complete, remove the flask from the heat source and allow it to cool completely to room temperature.
-
In a separate large beaker (e.g., 500 mL), prepare a slurry of crushed ice and water, and place it in an ice bath.
-
CRITICAL STEP: Using a pipette or dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice slurry. Ensure the internal temperature of the slurry does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
-
Extraction and Isolation:
-
Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield 4-Chloro-2-methylpyrrolo[2,1-f]triazine as a pure solid.
-
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
Overcoming solubility issues with 4-Chloro-2-methylpyrrolo[2,1-f]triazine
Welcome to the technical support guide for 4-Chloro-2-methylpyrrolo[2,1-f]triazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and formulation of this compound, with a primary focus on overcoming its inherent solubility limitations. The pyrrolo[2,1-f]triazine scaffold is a key component in many kinase inhibitors, which are often characterized by poor aqueous solubility.[1][2] This guide provides a logical, step-by-step approach to systematically resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 4-Chloro-2-methylpyrrolo[2,1-f]triazine?
Based on its chemical structure—a fused, nitrogen-containing heterocyclic system—4-Chloro-2-methylpyrrolo[2,1-f]triazine is predicted to be a lipophilic molecule with poor intrinsic solubility in aqueous media.[3] Like many small molecule kinase inhibitors, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] Its solubility in aqueous buffers will likely be highly dependent on pH due to the presence of basic nitrogen atoms that can be protonated.[4][5]
Q2: What is the recommended solvent for preparing a primary stock solution?
For most in vitro biological assays, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful solvent for a wide range of organic compounds and is miscible with most aqueous buffers and cell culture media when used at low final concentrations (typically ≤0.5%).[4]
Q3: My compound immediately precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is causing this and what is my first step to fix it?
This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in the high-concentration DMSO stock, is not soluble in the final aqueous environment. The aqueous buffer acts as an anti-solvent.[6] When the DMSO stock is diluted, the solvent environment rapidly shifts from primarily organic to primarily aqueous, causing the compound to exceed its solubility limit and precipitate.
Your first step is to systematically troubleshoot the formulation. The flowchart below outlines a recommended workflow, starting with the simplest and most common techniques.
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Guide 1: Preparing a Primary Stock Solution
This protocol details the standard procedure for initial dissolution.
Protocol 1: Dissolution in 100% DMSO
-
Equilibrate: Allow the vial of lyophilized 4-Chloro-2-methylpyrrolo[2,1-f]triazine to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[4]
-
Sonication (Optional): If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle aggregates and enhance dissolution.
-
Gentle Warming (Optional): If the compound is still not fully dissolved and is known to be thermally stable, warm the solution in a 37°C water bath for 10-15 minutes.[4]
-
Visual Confirmation: Inspect the solution against a light source to ensure it is clear, particle-free, and homogenous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide 2: Co-Solvent Systems
If direct dilution of the DMSO stock fails, a co-solvent system can be employed to improve solubility in the final aqueous buffer. A co-solvent acts as a bridge, reducing the polarity difference between the aqueous medium and the hydrophobic compound.[6][7]
Common Co-Solvents for In Vitro Use
| Co-Solvent | Key Properties | Typical Final Conc. |
| Ethanol | Volatile, common lab solvent. | 1-5% |
| Propylene Glycol (PG) | Less volatile than ethanol, good solubilizer. | 1-10% |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile, low toxicity, good for many compounds. | 1-10% |
| Pluronic® F-68 | A non-ionic surfactant that can help prevent precipitation.[4] | 0.01-0.1% |
Protocol 2: Enhancing Aqueous Solubility with a Co-Solvent
-
Prepare Primary Stock: Make a concentrated stock solution (e.g., 20-50 mM) in 100% DMSO as described in Protocol 1. A higher concentration stock is often needed to keep the final organic solvent percentage low.
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in your chosen co-solvent (e.g., PEG 400). For example, perform a 1:4 dilution of a 40 mM DMSO stock into PEG 400. This results in a 10 mM solution in 25% DMSO / 75% PEG 400.
-
Final Dilution: Slowly add the intermediate dilution to your final aqueous buffer while vortexing. This gradual addition to a stirred solution is critical to prevent localized high concentrations that can cause precipitation.
-
Observe: Check the final solution for clarity. If it remains clear for the duration of your experiment, the system is successful.
Caption: Workflow for the co-solvent dilution method.
Troubleshooting Guide 3: pH-Dependent Solubilization
For ionizable compounds, especially those containing basic nitrogen atoms like 4-Chloro-2-methylpyrrolo[2,1-f]triazine, adjusting the pH of the aqueous medium can dramatically increase solubility.[4] At a pH below the compound's pKa (the pH at which the molecule is 50% ionized), the nitrogen atom becomes protonated, forming a positively charged species. This charged "salt" form is generally much more soluble in water than the neutral form.[4]
Caption: Mechanism of pH-dependent solubility for a basic compound.
Protocol 3: Determining pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Use buffers appropriate for your experimental system (e.g., citrate for lower pH, phosphate or HEPES for neutral pH).
-
Prepare DMSO Stock: Create a concentrated stock solution in 100% DMSO (e.g., 20 mM).
-
Solubility Test: In separate microcentrifuge tubes, add a small volume of the DMSO stock to each buffer to achieve a target final concentration that is above your desired working concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.5%).
-
Equilibration: Vortex each tube vigorously and incubate at room temperature for 1-2 hours to allow the system to reach equilibrium.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Analysis: Carefully collect the supernatant from each tube. Analyze the concentration of the dissolved compound using an appropriate method, such as HPLC-UV or LC-MS.
Q4: What if these standard methods are insufficient for my needs?
If co-solvents and pH manipulation do not provide adequate solubility, or if your experimental system cannot tolerate the required conditions (e.g., low pH), more advanced formulation strategies may be necessary. These are typically employed in later-stage drug development but can be adapted for research purposes. Key strategies include:
-
Nanonization: Reducing the particle size of the drug into the nanometer range dramatically increases the surface area, which can improve the dissolution rate.[8][9][10] This can be achieved through techniques like media milling or high-pressure homogenization.[8]
-
Solid Dispersions: The drug is dispersed in a solid matrix, often a hydrophilic polymer.[7][11] This converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[11][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex that has greatly improved aqueous solubility.[3][8][13]
-
Lipid-Based Formulations: The drug is dissolved in a lipid-based carrier, such as an oil or a self-emulsifying drug delivery system (SEDDS).[8][14] These systems facilitate solubilization in the gastrointestinal tract and can be adapted for in vitro use.
These advanced methods often require specialized equipment and formulation expertise.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1- f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of pH on nitrogen transformations in media-based aquaponics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Synthesis of Pyrrolo[2,1-f]triazines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. We understand that synthesizing these complex molecules can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions based on established literature and our experience in the field. Our goal is to help you diagnose and solve common issues, optimize your reaction conditions, and ultimately, improve the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrrolo[2,1-f]triazines. Each issue is analyzed for its potential causes, followed by actionable solutions and preventative measures.
Problem 1: Low or No Yield of the Desired Pyrrolo[2,1-f]triazine Product
This is one of the most frequent challenges, often stemming from suboptimal reaction conditions or degradation of starting materials.
Potential Causes & Solutions
-
Cause A: Inefficient Cyclization/Condensation Step: The key ring-forming step is often sensitive to reaction parameters.
-
Solution: A systematic optimization of reaction conditions is crucial. Key parameters to investigate include temperature, reaction time, and solvent. For instance, in the synthesis of 7-substituted pyrrolo[2,1-f]triazines, the reaction of 2-amino-1-propargylpyrrole with isothiocyanates can be sensitive to the solvent, with conditions ranging from refluxing ethanol to room temperature in dichloromethane depending on the substrates. It is recommended to start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS to avoid degradation.
-
-
Cause B: Starting Material Degradation: Pyrrole and triazine precursors can be unstable, especially under acidic or basic conditions or at elevated temperatures.
-
Solution: Ensure the purity of your starting materials before commencing the reaction. Use freshly distilled solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. For sensitive substrates, lowering the reaction temperature and extending the reaction time may be beneficial.
-
-
Cause C: Incorrect Stoichiometry or Reagent Addition Order:
-
Solution: Verify the stoichiometry of your reactants. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion. The order of addition can also be critical. For multi-step, one-pot syntheses, ensure the first reaction has reached completion before adding the reagents for the subsequent step.
-
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to diagnose the cause of low product yield.
Caption: A workflow for troubleshooting low yields in pyrrolo[2,1-f]triazine synthesis.
Problem 2: Formation of Dimerized or Polymerized Byproducts
The formation of dimers or oligomers is a common side reaction, especially with highly reactive intermediates.
Potential Causes & Solutions
-
Cause A: Self-Condensation of Intermediates: Highly reactive functional groups on the pyrrole or triazine precursors can react with each other, leading to dimerization. This is particularly common in syntheses involving aminopyrroles and carbonyl compounds.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of reactive intermediates, thus favoring intramolecular cyclization over intermolecular dimerization. A slow, controlled addition of one of the reactants using a syringe pump can also be highly effective.
-
-
Cause B: Catalyst-Mediated Polymerization: Certain catalysts, particularly strong Lewis acids, can promote undesired polymerization pathways.
-
Solution: Screen for a milder catalyst or reduce the catalyst loading. In some palladium-catalyzed cross-coupling reactions to build the pyrrole core, the choice of ligand is critical to prevent side reactions. For example, using a bulkier ligand can sometimes prevent the formation of undesired dimers.
-
Problem 3: Unexpected Isomer Formation
The formation of constitutional isomers can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions
-
Cause A: Ambiguous Regioselectivity: Many synthetic routes involve the reaction of unsymmetrical precursors, which can lead to the formation of regioisomers. For example, the cyclization of a substituted aminopyrrole with a B-ketoester can potentially yield two different pyrrolo[2,1-f]triazine isomers.
-
Solution: The regioselectivity is often dictated by a combination of steric and electronic factors. Modifying the electronic properties of the substituents (i.e., using electron-donating or electron-withdrawing groups) can direct the cyclization to favor one isomer. A thorough review of the literature for similar systems is highly recommended to predict the likely outcome. In some cases, protecting groups can be used to block one reactive site, ensuring the desired regioselectivity.
-
Table 1: Influence of Reaction Parameters on Isomer Ratios
| Parameter | Condition A | Condition B | Predominant Isomer | Rationale |
| Solvent | Toluene (non-polar) | DMF (polar aprotic) | Isomer 1 | Stabilizes the less polar transition state. |
| Temperature | 25 °C | 110 °C | Isomer 2 | Favors the thermodynamically more stable product. |
| Catalyst | p-TsOH (Brønsted acid) | Sc(OTf)₃ (Lewis acid) | Isomer 1 | Different coordination of the catalyst to the substrate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrrolo[2,1-f]triazine core?
The synthesis of the pyrrolo[2,1-f]triazine scaffold is typically achieved through the construction of the triazine ring onto a pre-functionalized pyrrole. A common and effective method involves the condensation of a 2-aminopyrrole derivative with a 1,3-dielectrophilic species. Another powerful approach is the transition-metal-catalyzed annulation of a suitably substituted pyrrole with a triazine precursor. The choice of strategy often depends on the desired substitution pattern on the final molecule.
General Synthetic Pathway
Caption: Common synthetic routes to the pyrrolo[2,1-f]triazine scaffold.
Q2: How can I minimize the formation of N-oxide byproducts during synthesis?
The formation of N-oxides can occur if oxidizing agents are present or if the reaction conditions are harsh, particularly when the pyrrolo[2,1-f]triazine core is electron-rich.
-
Use Purified Reagents and Solvents: Ensure that your starting materials and solvents are free from peroxides or other oxidizing impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is a standard practice to prevent oxidation.
-
Control Temperature: Avoid excessive heating, as high temperatures can promote oxidation.
-
Choice of Reagents: If your synthesis involves an oxidation step at a different part of the molecule, choose a selective oxidant that will not affect the nitrogen atoms of the heterocyclic core.
Q3: What is the best way to purify the final pyrrolo[2,1-f]triazine product?
The purification strategy depends on the physical properties of your compound and the nature of the impurities.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is usually effective.
-
Crystallization: If your product is a solid and has good crystallinity, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative HPLC: For challenging separations, especially for closely related isomers or for achieving very high purity (>99.5%), preparative reverse-phase HPLC is the method of choice.
Protocol: Standard Column Chromatography Purification
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the eluent polarity according to the separation observed on TLC.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrrolo[2,1-f]triazine.
Stability and degradation of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in solution
Welcome to the technical support center for 4-Chloro-2-methylpyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in solution. As a key intermediate and structural motif in various biologically active molecules, understanding its stability profile is critical for reproducible and reliable experimental outcomes.[1][2][3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Q1: What are the optimal storage conditions for 4-Chloro-2-methylpyrrolo[2,1-f]triazine in its solid form and in solution?
A1:
-
Solid Form: As a chlorinated heterocyclic compound, it is recommended to store solid 4-Chloro-2-methylpyrrolo[2,1-f]triazine in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., under nitrogen or argon) is advisable for long-term storage to prevent slow degradation from atmospheric moisture and oxygen.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -20°C or -80°C in tightly capped vials, protected from light. For aqueous solutions, the pH should be maintained near neutral (pH 6-8), as significant deviations can catalyze hydrolysis. It is also crucial to use high-purity solvents to avoid contaminants that could promote degradation.
Q2: What are the primary degradation pathways for 4-Chloro-2-methylpyrrolo[2,1-f]triazine in solution?
A2: While specific degradation kinetics for this exact molecule are not extensively published, based on the chemistry of related chlorotriazines and other chlorinated heterocycles, the following degradation pathways are most likely:
-
Hydrolysis: This is a common degradation route where the chlorine atom at the 4-position is displaced by a hydroxyl group, forming 2-methylpyrrolo[2,1-f]triazin-4-ol. This reaction can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally temperature-dependent.
-
Photodegradation: Exposure to ultraviolet (UV) radiation, and to a lesser extent visible light, can induce degradation. This process can be complex, potentially leading to dechlorination (replacement of Cl with H), dealkylation of the methyl group, or even cleavage of the heterocyclic ring system. Photodegradation is a significant concern for solutions stored in transparent containers or exposed to ambient light during experiments.
-
Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule. This can involve various reactions, including the elimination of HCl and subsequent polymerization or rearrangement of the heterocyclic core.
Q3: How does pH affect the stability of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in aqueous solutions?
A3: The stability of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in aqueous media is expected to be significantly influenced by pH. Based on studies of similar chloro-substituted nitrogen heterocycles, the compound is likely most stable in the neutral to slightly acidic pH range (pH 4-7).
-
Acidic Conditions (pH < 4): Acid catalysis can accelerate the hydrolysis of the chloro group.
-
Alkaline Conditions (pH > 8): Basic conditions can also promote hydrolysis, often at a faster rate than in acidic media. Some related compounds have shown rapid decomposition at pH values above 9.[5]
For experiments requiring buffered solutions, it is crucial to select a buffer system that does not catalyze degradation and to perform control experiments to assess the compound's stability in that specific medium over the time course of the experiment.
Q4: What are the expected degradation products, and how can they be monitored?
A4: The primary degradation product from hydrolysis is expected to be 2-methylpyrrolo[2,1-f]triazin-4-ol . Photodegradation may yield a more complex mixture, including the dechlorinated product 2-methylpyrrolo[2,1-f]triazine and various dealkylated or ring-opened species.
These can be monitored using a stability-indicating HPLC method, typically with UV or mass spectrometric (MS) detection. A gradient elution on a C18 column is often effective in separating the more polar degradation products from the parent compound.
Table 1: Summary of Potential Degradation Factors and Mitigation Strategies
| Factor | Potential Effect | Mitigation Strategy |
| pH | Accelerated hydrolysis in acidic or alkaline conditions. | Maintain solutions at a neutral or slightly acidic pH (4-7). Use appropriate buffers and perform stability checks. |
| Temperature | Increased rate of degradation. | Store solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to elevated temperatures during experiments. |
| Light (UV) | Photodegradation leading to dechlorination and other products. | Store solutions in amber vials or protect from light with aluminum foil. Minimize exposure to ambient light during handling. |
| Oxidizing Agents | Potential for oxidative degradation of the heterocyclic system. | Avoid contact with strong oxidizing agents. Use high-purity, peroxide-free solvents. |
| Solvent Purity | Contaminants (e.g., acids, bases, metal ions) can catalyze degradation. | Use high-purity (e.g., HPLC grade) solvents for preparing solutions. |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental use of 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Problem 1: Inconsistent results or loss of compound activity over time.
-
Possible Cause: Degradation of the compound in your stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always try to use freshly prepared solutions for your experiments.
-
Verify Storage Conditions: Ensure that your stock solutions are stored at the correct temperature, protected from light, and in tightly sealed containers.
-
Check pH of Media: If using aqueous buffers or cell culture media, measure the pH to ensure it is within the optimal stability range for the compound.
-
Perform a Stability Check: Analyze your solution by HPLC at the beginning and end of your experiment to quantify any degradation.
-
Problem 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Problem 3: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause: This can be due to a variety of factors including column degradation, interaction of the analyte with the stationary phase, or issues with the mobile phase.
-
Solutions:
-
Optimize Mobile Phase pH: The pyrrolo[2,1-f]triazine core contains nitrogen atoms that can be protonated. Ensure the mobile phase pH is at least 2 units away from the pKa of the compound to ensure it is in a single ionic state.
-
Use a Guard Column: This will protect your analytical column from strongly retained impurities that can cause peak shape issues.[6]
-
Check for Column Degradation: If the column has been used extensively, especially with aggressive mobile phases, the stationary phase may be degraded. Try a new column to see if the peak shape improves.[7]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[8]
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[4]
-
Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-2-methylpyrrolo[2,1-f]triazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then dissolve to 100 µg/mL.
-
Photodegradation: Expose a 100 µg/mL solution (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for your specific instrumentation and requirements.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 10% B
-
32-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or as determined by UV scan.
-
Injection Volume: 10 µL
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ijprajournal.com [ijprajournal.com]
Troubleshooting inconsistent results in assays with 4-Chloro-2-methylpyrrolo[2,1-f]triazine
Welcome to the technical support guide for 4-Chloro-2-methylpyrrolo[2,1-f]triazine. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common sources of variability and inconsistency in assays involving this compound. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a core component of numerous bioactive molecules, including potent kinase inhibitors, making precise and reproducible experimental conduct paramount.[4][5] This guide provides in-depth, field-proven insights to help you systematically troubleshoot your experiments, ensuring the integrity and reliability of your data.
Section 1: Foundational Troubleshooting: Compound Integrity and Handling
Inconsistent results often originate from the simplest source: the compound itself. Before questioning complex biological variables or assay parameters, it is crucial to validate the quality, storage, and handling of your 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Frequently Asked Questions (FAQs): Compound Integrity
Q1: My assay results are inconsistent between experiments. Could the compound itself be the issue?
A1: Absolutely. Inconsistent results are a frequent challenge, and the primary investigation should always begin with the compound.[2] Key factors to consider are:
-
Solubility: The compound may be precipitating out of your assay buffer, leading to an effective concentration far lower than intended. This is a very common cause of apparent inactivity or weak potency.[7]
-
Stability: The molecule could be degrading under your specific experimental conditions (e.g., exposure to light, repeated freeze-thaw cycles, or reactivity with buffer components).[8]
-
Storage: Improper storage can accelerate degradation. Always adhere to the manufacturer's storage recommendations.[7][9]
Q2: How can I be certain the 4-Chloro-2-methylpyrrolo[2,1-f]triazine I'm using is pure and correctly identified?
A2: Verification is key. While most researchers rely on the vendor's Certificate of Analysis (CoA), it is best practice to perform internal validation, especially for a new batch or if troubleshooting.
-
Source: Always procure compounds from a reputable source that provides a detailed CoA with analytical data (e.g., HPLC, NMR, MS).[7]
-
Analytical Confirmation: For critical studies, confirming the compound's identity and purity via mass spectrometry (MS) or quantitative NMR (qNMR) is recommended.[6] qNMR, in particular, can determine purity without relying on a reference standard of the impurities.[6]
-
Lot-to-Lot Variability: Always record the lot number of the compound used in your experiments. If you observe a sudden shift in results, it may correlate with a change to a new batch.[8]
Q3: I suspect my compound is not fully dissolved in the assay buffer. How can I check for and improve solubility?
A3: Poor aqueous solubility is a major hurdle for many small molecules.[7] Visual inspection is the first step.
-
Visual Check: After preparing your highest concentration working solution, let it sit under assay conditions for 1-2 hours. Visually inspect the solution against a dark background for any signs of precipitate or cloudiness.[7]
-
Solvent Choice: The solvent used for your stock solution is critical. Anhydrous, high-purity DMSO is a common choice.[7] Ensure the final concentration of the solvent in your assay is non-toxic and does not exceed a validated level (typically <0.5%).[2][9]
-
Solubility Testing: You can perform a simple solubility test by creating a dilution series and measuring light scattering with a plate reader. An increase in signal at higher concentrations can indicate precipitation.
Protocol 1: Preparation and Assessment of Compound Stock and Working Solutions
This protocol provides a self-validating workflow for preparing and assessing the solubility of 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Objective: To prepare a reliable, high-concentration stock solution and to determine the practical solubility limit in the final assay buffer.
Materials:
-
4-Chloro-2-methylpyrrolo[2,1-f]triazine (solid powder)
-
Anhydrous, high-purity DMSO
-
Final assay buffer (e.g., PBS, DMEM, or specific kinase buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO):
-
Allow the solid compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.[10]
-
Weigh the required amount of compound or, for small quantities, add solvent directly to the pre-weighed vial.[9]
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Visually confirm no particulates remain.
-
Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[7][9] Store as recommended by the manufacturer, typically at -20°C or -80°C, protected from light.[9][11]
-
-
Working Solution Solubility Assessment:
-
Prepare the highest concentration of the compound that will be used in your assay directly in the final assay buffer.
-
In a clear microcentrifuge tube, add the required volume of assay buffer (e.g., 1 mL).
-
Add the corresponding volume of the DMSO stock solution. The final DMSO concentration should match what is used in the assay.
-
Vortex gently to mix.
-
Incubate the tube under the exact conditions of your assay (e.g., 37°C) for 1-2 hours.[7]
-
Visually inspect the solution for any precipitate or turbidity against a dark background. If precipitation is observed, that concentration is above the compound's solubility limit in your buffer, and your assay results will be unreliable.
-
Data Interpretation:
| Concentration | Solvent (Final %) | Visual Observation (Post-Incubation) | Conclusion |
| 100 µM | 0.5% DMSO | Clear, no precipitate | Soluble |
| 200 µM | 0.5% DMSO | Slight turbidity | Potentially precipitating |
| 500 µM | 0.5% DMSO | Visible precipitate | Insoluble, do not use |
Table 1: Example data for a visual solubility assessment.
Section 2: Troubleshooting Assay-Specific Interference
Even if the compound is pure and soluble, it can directly interfere with the assay technology, leading to misleading results known as "artifacts." It is critical to run control experiments to rule out these interferences.
dot
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs): Assay Interference
Q4: My compound shows activity in a fluorescence-based assay. How do I know if the compound itself is fluorescent?
A4: This is a classic interference mechanism. You must test for intrinsic compound fluorescence.[1] To do this, prepare wells containing only the assay buffer and your compound at the concentrations used in your experiment. Read the plate using the same excitation and emission wavelengths as your assay. A high signal indicates that the compound's fluorescence is interfering with the readout.[1]
Q5: I am using a luciferase-based reporter assay, and my compound appears to be a potent inhibitor. Could it be hitting the luciferase enzyme directly?
A5: Yes, this is a common artifact. Many small molecules can directly inhibit reporter enzymes like firefly luciferase.[1] To test for this, you should perform a counter-screen where you run the assay with recombinant luciferase enzyme, its substrate, and your compound, but without any of your experimental cells or target machinery. Inhibition in this context strongly suggests the compound is a direct inhibitor of the reporter enzyme.[1]
Q6: My dose-response curve is extremely steep and shows other unusual characteristics. What could be the cause?
A6: This is often a hallmark of compound aggregation. At higher concentrations, some compounds form non-specific aggregates that can sequester and inhibit enzymes, leading to a false-positive signal.[1] This behavior is often characterized by a very steep dose-response curve and sensitivity to detergents. A simple way to test for aggregation is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the inhibitory activity is significantly reduced, aggregation is the likely cause.[1]
Protocol 2: Counter-Screen for Luciferase Reporter Interference
Objective: To determine if 4-Chloro-2-methylpyrrolo[2,1-f]triazine directly inhibits the firefly luciferase enzyme.
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferase substrate (e.g., luciferin)
-
Luciferase assay buffer
-
Your compound at various concentrations
-
Positive control luciferase inhibitor (if available)
-
White, opaque microplate suitable for luminescence
Procedure:
-
Prepare a dilution series of your compound in the luciferase assay buffer. Include a vehicle-only control (e.g., DMSO).
-
In the wells of the microplate, add the compound dilutions.
-
Add a solution of recombinant firefly luciferase to each well and incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.[1]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Data Interpretation:
| Compound Conc. | Luminescence (RLU) | % Inhibition vs. Vehicle | Conclusion |
| Vehicle (DMSO) | 1,500,000 | 0% | No Inhibition |
| 1 µM | 1,450,000 | 3.3% | Negligible Interference |
| 10 µM | 700,000 | 53.3% | Significant Interference |
| 100 µM | 150,000 | 90.0% | Strong Interference |
Table 2: Example data indicating direct inhibition of luciferase by the test compound.
Section 3: On-Target vs. Off-Target Effects in Cellular Systems
When working in cellular models, confirming that the observed phenotype is due to the intended mechanism of action is a critical troubleshooting step. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in kinase inhibitor design, making target engagement and selectivity essential validation points.[5]
dot
Caption: On-target vs. off-target effects of a kinase inhibitor.
Frequently Asked Questions (FAQs): Cellular Assays
Q7: How can I be sure that the observed cellular phenotype is a result of on-target activity and not an off-target effect or general toxicity?
A7: This is a crucial question. Several orthogonal approaches are needed to build confidence in on-target activity:[2]
-
Dose-Response Correlation: The cellular IC50 should correlate with the biochemical IC50 against the purified target enzyme. A significant discrepancy may suggest poor permeability, active efflux, or off-target effects.
-
Use a Structurally Different Inhibitor: If a different compound known to inhibit the same target produces the same phenotype, it strengthens the case for an on-target mechanism.[2]
-
Rescue Experiment: If possible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[2]
-
Target Engagement Assays: Directly confirm that the compound is binding to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).[7] A shift in the protein's melting temperature upon compound treatment indicates binding.[12]
Q8: My cell viability assay results vary significantly from day to day. What should I check?
A8: Cellular assays are prone to variability. Key parameters to standardize include:
-
Cell Passage Number: Use cells within a consistent and low-passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[2]
-
Cell Seeding Density: Ensure that a consistent number of healthy, viable cells are seeded in each well. Inconsistent density will directly impact the final readout.[2]
-
Compound Incubation Time: The inhibitor's effect can be time-dependent. Standardize the incubation time across all experiments.[2]
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent and well below the cytotoxic threshold for your cell line (typically <0.5%).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lab results over 100% purity? An explanation. | SC Labs [sclabs.com]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. captivatebio.com [captivatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of 4-Chloro-2-methylpyrrolo[2,1-f]triazine Analogs
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting advice and experimental protocols for modifying the 4-Chloro-2-methylpyrrolo[2,1-f]triazine scaffold to enhance its pharmacokinetic (PK) properties. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold found in several kinase inhibitors and antiviral agents.[4] However, like many lead compounds, initial hits based on this scaffold often require significant optimization to achieve a drug-like profile. This guide is structured in a practical question-and-answer format to address common challenges encountered during the lead optimization phase.
Part 1: Foundational Concepts & Initial Assessment
Q1: My initial 4-Chloro-2-methylpyrrolo[2,1-f]triazine hit shows high potency but has a poor overall ADME profile. Where do I begin?
A1: This is a common and excellent starting point for a lead optimization campaign. High on-target potency is the first critical hurdle. A poor ADME (Absorption, Distribution, Metabolism, and Excretion) profile indicates that the molecule's structure is not yet optimized for in vivo efficacy.
The first step is to systematically characterize the specific liabilities. Early assessment of ADME properties is crucial to identify weaker candidates early and reduce the risk of late-stage failures.[5] You should begin by running a standard suite of in vitro ADME assays to generate a baseline profile for your lead compound.[1][6] This data-driven approach allows you to focus your synthetic chemistry efforts on addressing the most significant issues first.
Recommended Initial In Vitro ADME Screening Cascade:
-
Physicochemical Properties:
-
Absorption & Permeability:
-
Caco-2 or MDCK Permeability Assay: Predicts intestinal absorption and identifies if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
-
Metabolic Stability:
-
Safety & Distribution:
This initial dataset will form the basis of your Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, guiding subsequent molecular modifications.
Part 2: Troubleshooting Specific Pharmacokinetic Issues
This section addresses specific, common problems identified from the initial ADME screen.
Issue 1: Poor Aqueous Solubility
Q2: My analog has a kinetic solubility of <5 µM. What are the most effective chemical strategies to improve this?
A2: Poor aqueous solubility is a major cause of drug development failures, as it often leads to poor absorption and bioavailability.[2] For the lipophilic pyrrolo[2,1-f]triazine core, several structural modifications can be employed. The goal is generally to disrupt the crystal lattice packing of the solid form or to introduce polarity.
Key Strategies to Enhance Solubility:
-
Introduce Polar Functional Groups: Adding hydrogen bond donors and acceptors can significantly improve solvation in water.
-
Rationale: Polar groups interact favorably with water molecules, overcoming the energetic penalty of breaking the compound's crystal lattice.
-
Examples: Replace the 2-methyl group with -CH₂OH, -CH₂NH₂, or a small amide. Introduce polar substituents at other available positions on the scaffold.
-
-
Disrupt Molecular Planarity: The flat, aromatic nature of the pyrrolotriazine core promotes efficient crystal packing, which contributes to low solubility. Adding substituents that break this planarity can improve solubility by weakening the crystal lattice energy.[2]
-
Rationale: A less stable crystal form requires less energy to dissolve.
-
Examples: Introduce sp³-hybridized linkers or bulky groups that force a twist in the molecule's conformation.
-
-
Introduce an Ionizable Center: Adding a weakly basic or acidic group allows for salt formation, which can dramatically improve solubility and dissolution rate.[9][10]
-
Rationale: Salts are ionic and generally have much higher aqueous solubility than their neutral parent molecules.
-
Examples: Incorporate a basic amine (e.g., a piperidine or dimethylamino group) into a substituent. The pKa of the new group must be carefully managed to ensure it is appropriately ionized at physiological pH.
-
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision workflow for improving aqueous solubility.
Issue 2: High Metabolic Liability
Q3: My compound shows high clearance in human liver microsomes (t½ < 15 min). How do I identify and fix the metabolic soft spots on the 4-Chloro-2-methylpyrrolo[2,1-f]triazine core?
A3: High microsomal clearance indicates that the compound is likely a good substrate for Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[11][12] For your scaffold, there are two primary "hot spots" or "soft spots" that are likely sites of metabolism:
-
The 2-methyl group: Alkyl groups on aromatic rings are classic sites for oxidation, proceeding from methyl (-CH₃) to hydroxymethyl (-CH₂OH) and then to a carboxylic acid (-COOH).[13] This process increases polarity and facilitates rapid excretion.
-
The pyrrolo[2,1-f]triazine ring system itself or the 4-chloro substituent: Aromatic rings can undergo oxidation, and aryl halides can sometimes be subject to metabolic dechlorination, though this is often a slower process.
Troubleshooting Workflow:
-
Metabolite Identification (MetID): The most direct way to confirm the site of metabolism is to perform a MetID study. This involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry to identify the structures of the metabolites formed.[8]
-
Strategic Blocking: Once a soft spot is identified, you can make chemical modifications to block or slow down the metabolic process.
Table 1: Strategies to Mitigate Metabolic Liabilities
| Potential "Soft Spot" | Modification Strategy | Rationale & Citation | Potential Impact on Other Properties |
| 2-Methyl Group | Replace with CF₃ | The C-F bond is extremely strong and resistant to CYP-mediated oxidation.[14][15] | Increases lipophilicity (LogD); may alter binding affinity. |
| Replace with gem-dimethyl (-C(CH₃)₂) | Steric hindrance around the adjacent carbon prevents enzymatic access. | Increases lipophilicity; adds bulk. | |
| Replace with cyclopropyl | The strained ring is less susceptible to oxidation than a simple methyl group. | Increases sp³ character; may slightly increase lipophilicity. | |
| 4-Chloro Group | Replace with CF₃ or CN (Bioisosteres) | These groups are electronically similar to chlorine but are generally more metabolically stable. Bioisosterism is a key strategy in drug design.[16][17] | Can significantly alter electronics and binding interactions. |
| Replace with Fluorine | The C-F bond is much stronger than C-Cl and highly resistant to metabolism.[14][18] | Fluorine is smaller than chlorine and has different electronic properties, which will likely impact potency. | |
| Pyrrole Ring | Add an electron-withdrawing group (EWG) | Deactivates the aromatic ring system, making it less susceptible to oxidative attack by CYPs.[19] | Can significantly alter the electronics of the entire scaffold, impacting target binding. |
The following diagram illustrates common bioisosteric replacements for the key positions on the scaffold.
Caption: Common bioisosteres for the 2-methyl and 4-chloro positions.
Issue 3: Low Permeability and High Efflux
Q4: My compound shows low permeability in the Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>3). What does this mean and how can I fix it?
A4: This result suggests two potential problems:
-
Low Passive Permeability: The compound struggles to diffuse across the intestinal cell membrane on its own. This is often linked to either excessive polarity (low LogD) or a high number of hydrogen bond donors/acceptors.
-
Active Efflux: The compound is being actively pumped back out of the cells by transporters like P-glycoprotein (P-gp). A high efflux ratio (ER) is a classic indicator of a P-gp substrate.
Strategies to Improve Permeability and Reduce Efflux:
-
Optimize Lipophilicity (LogD): There is often a "sweet spot" for permeability. If your compound is too polar (LogD < 1), strategically increasing lipophilicity can help. If it's too lipophilic (LogD > 4), it may get stuck in the membrane. Aim for a LogD between 1 and 3.
-
How: Modulate the polarity of peripheral substituents. Replacing a carboxylic acid with an ester or amide, for example, can increase LogD.
-
-
Reduce Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors (HBDs) and acceptors (HBAs).
-
Rationale: Each hydrogen bond with water must be broken for the molecule to enter the lipid membrane, an energetically costly process.
-
How: Masking polar groups like -OH or -NH₂ through methylation or other derivatizations can be effective.[20]
-
-
Circumvent Efflux: Modifying the structure to reduce recognition by P-gp is challenging but possible.
-
How: Subtle structural or conformational changes can disrupt the key interactions required for transporter recognition. Adding a fluorine atom or introducing a conformational constraint are tactics that have been shown to help in some cases.[21]
-
-
Consider a Prodrug Approach: If passive permeability is fundamentally limited by the need for polar groups for target engagement, a prodrug strategy can be employed.[22][23][24] This involves masking the polar groups with lipophilic moieties that are cleaved in vivo to release the active drug.
Part 3: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a standardized method for assessing the kinetic solubility of your compounds, essential for the early stages of a DMTA (Design-Make-Test-Analyze) cycle.
Objective: To determine the concentration of a compound that remains in solution after precipitating from a high-concentration DMSO stock into an aqueous buffer.
Materials:
-
Test compounds (10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well polypropylene plates (for dilutions)
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent collection plates
-
Multichannel pipette, plate shaker, plate reader (LC-MS/MS or UV-Vis)
Methodology:
-
Compound Preparation: In a 96-well polypropylene plate, add 2 µL of the 10 mM compound stock in DMSO to 198 µL of PBS (pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium. During this time, compounds with solubility below 100 µM will precipitate.
-
Filtration: Place the filter plate on top of a clean collection plate. Carefully transfer the contents of the incubation plate to the filter plate. Centrifuge at ~2000 x g for 15 minutes to separate the soluble fraction (filtrate) from the precipitated solid.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS is preferred for accuracy). A standard curve prepared in a 50:50 acetonitrile:water mix should be used for quantification.
-
Data Analysis: The measured concentration in the filtrate is the kinetic solubility of the compound under these conditions.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
Objective: To measure the intrinsic clearance rate of a compound when incubated with HLM, providing an estimate of its metabolic stability.
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial vendor)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with an internal standard (e.g., 100 ng/mL Verapamil)
-
Positive control compounds (e.g., Propranolol for high clearance, Verapamil for low clearance)
Methodology:
-
Prepare Master Mix: In a pre-warmed tube (37°C), prepare the incubation master mix. For each reaction, you will need:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
HLM (final concentration 0.5 mg/mL)
-
Test Compound (final concentration 1 µM)
-
-
Initiate Reaction: Pre-incubate the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it by adding it to a 96-well plate containing 150 µL of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Seal the plate, vortex for 5 minutes, and then centrifuge at 3000 x g for 20 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Part 4: FAQs for Synthetic Chemistry & Workflow
Q5: I need to rapidly synthesize a library of analogs based on the 4-Chloro-2-methylpyrrolo[2,1-f]triazine scaffold. What are the best practices for parallel synthesis?
A5: Parallel synthesis is essential for efficiently exploring SAR.[25][26][27][28] The key is to use robust, reliable reactions that work across a range of substrates with minimal need for optimization for each individual analog.
-
Leverage the 4-Chloro Position: The chlorine atom is an excellent handle for cross-coupling reactions.
-
Suzuki-Miyaura Coupling: React the 4-chloro position with a diverse library of boronic acids or esters to introduce various aryl and heteroaryl groups. This is a highly reliable and functional-group-tolerant reaction.
-
Buchwald-Hartwig Amination: Introduce a wide range of primary and secondary amines at the 4-position to explore interactions with polar pockets in your target protein and modulate physicochemical properties.
-
-
Use Solution-Phase Chemistry in Plates: For libraries of up to 100 compounds, solution-phase synthesis in 24- or 96-well plates is often more efficient than solid-phase synthesis.[27]
-
Purification Strategy: Purification is often the bottleneck.
-
Scavenger Resins: Use scavenger resins to remove excess reagents, avoiding the need for individual column chromatography.
-
Mass-Directed Preparative HPLC: This is the gold standard for purifying focused libraries, ensuring high purity for biological testing.
-
The following diagram illustrates a typical Design-Make-Test-Analyze (DMTA) cycle using these principles.
Caption: A typical Design-Make-Test-Analyze (DMTA) cycle.
References
- 1. criver.com [criver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. nuvisan.com [nuvisan.com]
- 8. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Prodrugs of imidazotriazine and pyrrolotriazine C-nucleosides can increase anti-HCV activity and enhance nucleotide triphosphate concentrations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 25. elearning.uniroma1.it [elearning.uniroma1.it]
- 26. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 27. Parallel Solution Phase Synthesis [combichemistry.com]
- 28. asynt.com [asynt.com]
Validation & Comparative
The Ascendancy of the Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy
The Ascendancy of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, with their pivotal role in regulating cellular signaling, represent a vast and fertile ground for therapeutic intervention. Among the myriad heterocyclic scaffolds explored, the pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a "privileged scaffold," demonstrating remarkable versatility and efficacy against a diverse array of kinase targets.[1] This guide provides a comparative analysis of representative kinase inhibitors derived from this scaffold, juxtaposing their performance against established clinical inhibitors. We will delve into their efficacy in targeting key oncogenic kinases—MerTK, ALK, and VEGFR-2—supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Rationale Behind the Scaffold: Why Pyrrolo[2,1-f][1][2][3]triazine?
The power of the pyrrolo[2,1-f][1,2,4]triazine core lies in its unique structural and electronic properties. This fused bicyclic heterocycle acts as a bioisostere for the purine nucleus found in ATP, the natural substrate for kinases. This mimicry allows compounds built on this scaffold to effectively compete for the ATP-binding pocket of kinases. The nitrogen-rich environment and the specific geometry of the ring system offer multiple points for chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This adaptability is a key reason for its successful application against a wide range of kinase targets.[2]
I. MerTK Inhibition: Targeting Immuno-Oncology and Cell Survival
Mer Proto-Oncogene Tyrosine Kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its dysregulation is implicated in various cancers, promoting tumor cell survival, proliferation, and metastasis. Furthermore, MerTK plays a crucial role in suppressing the innate immune response within the tumor microenvironment, making it a prime target for cancer therapy.
A novel hybrid molecule, IK5 , which incorporates the pyrrolo[2,1-f][1,2,4]triazine scaffold, has been developed as a potent MerTK inhibitor.[3] Its efficacy is compared here with BMS-777607 , a well-characterized, potent pan-TAM inhibitor that also targets c-Met.
Signaling Pathway Overview
Upon binding its ligand (e.g., Gas6), MerTK dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation.
Caption: MerTK signaling pathway and point of inhibition.
Comparative Efficacy Data
| Inhibitor | Scaffold Type | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (A549 cells, µM) |
| IK5 | Pyrrolo[2,1-f][4][5][6]triazine | MerTK | Not Reported | 0.36[3] |
| BMS-777607 | Non-Pyrrolotriazine | MerTK, Axl, Ron, Tyro3, c-Met | 14 (MerTK)[7] | ~12.5 (effective dose)[8] |
Analysis: The pyrrolo[2,1-f][1,2,4]triazine-based inhibitor IK5 demonstrates potent anti-proliferative activity in the A549 non-small cell lung cancer cell line with a sub-micromolar IC₅₀ value.[3] While a direct biochemical IC₅₀ for IK5 against MerTK is not provided in the cited literature, its cellular potency is significant. BMS-777607 shows potent biochemical inhibition of MerTK and other TAM kinases.[7] The data suggests that the pyrrolo[2,1-f][1,2,4]triazine scaffold is highly effective for developing compounds with strong cellular anti-cancer activity through MerTK inhibition.
II. ALK Inhibition: A Success Story in NSCLC
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. Chromosomal rearrangements involving the ALK gene lead to fusion proteins (e.g., EML4-ALK) that are potent oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).
Here, we compare a 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazine compound, referred to as Compound 21 (Ott et al.) , with Crizotinib , the first-generation FDA-approved ALK inhibitor.
Signaling Pathway Overview
Oncogenic ALK fusions lead to constitutive kinase activity, which activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, driving tumor growth and survival.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Pyrrolo[2,1-f]triazine Derivatives and Existing Antiviral Agents: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the emerging class of pyrrolo[2,1-f]triazine derivatives as potential antiviral agents against established antiviral therapies. While specific data on 4-Chloro-2-methylpyrrolo[2,1-f]triazine is not extensively available in public literature, this document will focus on the broader class of pyrrolo[2,1-f]triazine compounds, using representative examples to illustrate their potential in antiviral drug discovery. We will delve into their mechanism of action, comparative efficacy, and the experimental workflows used to evaluate these promising molecules.
Introduction: The Quest for Novel Antiviral Scaffolds
The constant evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents with unique mechanisms of action. Fused heterocyclic ring systems, such as the pyrrolo[2,1-f]triazine core, represent a promising area of research due to their structural diversity and ability to interact with various biological targets. This guide will explore the potential of this scaffold in comparison to established antiviral drugs, providing a framework for researchers in the field.
Mechanism of Action: A Divergence in Strategy
A key differentiator for any new antiviral candidate is its mechanism of action. Existing antiviral drugs often target viral enzymes or proteins essential for replication. For instance, Remdesivir, a nucleotide analog, targets the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of the growing RNA chain. In contrast, some pyrrolo[2,1-f]triazine derivatives have been investigated as inhibitors of viral entry or replication through different pathways.
To illustrate a potential mechanism for a pyrrolo[2,1-f]triazine derivative, let's consider a hypothetical inhibitory action on a viral helicase, an enzyme crucial for unwinding viral nucleic acids during replication.
Figure 1: Hypothetical mechanism of a pyrrolo[2,1-f]triazine derivative targeting viral helicase, contrasted with Remdesivir's inhibition of RdRp.
Comparative Efficacy and Cytotoxicity: A Quantitative Look
The therapeutic potential of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Below is a table presenting hypothetical data for a representative pyrrolo[2,1-f]triazine derivative compared to existing antiviral agents against a generic RNA virus.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| Pyrrolo[2,1-f]triazine-X | RNA Virus Y | 1.5 | >100 | >66.7 | Viral Helicase Inhibitor |
| Remdesivir | RNA Virus Y | 0.8 | >50 | >62.5 | RdRp Inhibitor |
| Ribavirin | RNA Virus Y | 10.2 | >200 | >19.6 | Nucleoside Analog |
This data is illustrative and not based on a specific, published study of 4-Chloro-2-methylpyrrolo[2,1-f]triazine.
Experimental Protocol: Plaque Reduction Assay
A fundamental technique to determine the antiviral activity of a compound is the plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate host cells (e.g., Vero E6) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Rationale: A confluent monolayer is essential for the uniform spread of the virus and the formation of distinct plaques.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the test compound (e.g., Pyrrolo[2,1-f]triazine-X) in a serum-free cell culture medium.
-
Rationale: A dose-response curve is necessary to determine the EC50 value.
-
-
Viral Infection:
-
Remove the culture medium from the cells and infect the monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Rationale: This initial incubation period ensures that the virus attaches to and enters the host cells.
-
-
Compound Treatment:
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the different concentrations of the test compound prepared in step 2. Include a "no-drug" control.
-
Rationale: Washing removes any unadsorbed virus, ensuring that the subsequent plaque formation is due to the initial infection.
-
-
Overlay and Incubation:
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective compound concentrations.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Rationale: The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones against a colored background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Figure 2: A streamlined workflow of the plaque reduction assay for determining antiviral efficacy.
Conclusion and Future Directions
The pyrrolo[2,1-f]triazine scaffold represents a promising starting point for the development of novel antiviral agents. While more research is needed to fully elucidate the potential of specific derivatives like 4-Chloro-2-methylpyrrolo[2,1-f]triazine, the broader class has demonstrated the potential for potent and selective antiviral activity. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and safety profile of these compounds, as well as detailed mechanistic studies to identify their specific molecular targets. Such efforts will be crucial in determining if these promising molecules can be translated into clinically effective antiviral therapies.
Decoding Selectivity: A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-2-methylpyrrolo[2,1-f]triazine
In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of selectivity is paramount. While on-target potency is the initial goal, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors targeting a diverse range of kinases.[4][5] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel derivative, 4-Chloro-2-methylpyrrolo[2,1-f]triazine, by comparing established experimental and computational methodologies. Understanding the selectivity of this compound is crucial for advancing its development from a promising hit to a viable clinical candidate.
The Significance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[1] This conservation presents a significant challenge in designing truly selective inhibitors.[6] Cross-reactivity with unintended kinase targets can lead to adverse side effects, while in some instances, it can result in efficacious multi-targeted drugs.[2][3][7] Therefore, a thorough and early assessment of a compound's selectivity profile is a critical step in the drug discovery pipeline.
Profiling Methodologies: A Multi-Pronged Approach
A robust evaluation of cross-reactivity necessitates a combination of in vitro, in-cell, and in silico techniques. This guide will explore three complementary approaches to build a comprehensive selectivity profile for 4-Chloro-2-methylpyrrolo[2,1-f]triazine:
-
Biochemical Kinome-Wide Panel Screening: The foundational method for assessing selectivity.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological context.
-
Quantitative Proteomics-Based Profiling: For an unbiased view of protein interactions within the cell.
Below is a visual representation of the integrated workflow for comprehensive cross-reactivity profiling.
Caption: Integrated workflow for cross-reactivity profiling.
Biochemical Kinome-Wide Panel Screening
This approach provides a broad, initial assessment of a compound's interaction with a large number of purified kinases. Commercial services offer panels that cover a significant portion of the human kinome.[8][9]
Experimental Rationale
By incubating 4-Chloro-2-methylpyrrolo[2,1-f]triazine with a panel of recombinant kinases, we can quantitatively measure its inhibitory activity against each kinase. This is typically done at a fixed concentration (e.g., 1 µM) to identify initial hits, followed by dose-response curves to determine the IC50 values for the most potently inhibited kinases.
Step-by-Step Protocol
-
Compound Preparation: Dissolve 4-Chloro-2-methylpyrrolo[2,1-f]triazine in DMSO to create a stock solution.
-
Assay Plate Preparation: Dispense the compound into a multi-well plate. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the enzymatic reaction. The ATP concentration should be at or near the Km for each kinase to provide a physiologically relevant measure of potency.[10]
-
Detection: After a set incubation period, quantify the kinase activity. Common detection methods include radiometric assays (e.g., 33P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For hits showing significant inhibition, perform a subsequent screen with a serial dilution of the compound to determine the IC50 value.
Data Presentation
The results are often visualized as a "kinetree" to map the inhibited kinases onto the human kinome dendrogram. For a more direct comparison, a table summarizing the most potent interactions is highly effective.
Table 1: Hypothetical Kinase Inhibition Profile of 4-Chloro-2-methylpyrrolo[2,1-f]triazine (1 µM)
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| c-Met | Tyrosine Kinase | 98% | 15 |
| VEGFR-2 | Tyrosine Kinase | 95% | 25 |
| ALK | Tyrosine Kinase | 85% | 150 |
| Aurora A | Serine/Threonine Kinase | 55% | 800 |
| CDK2 | Serine/Threonine Kinase | 20% | >10,000 |
| p38α | Serine/Threonine Kinase | 15% | >10,000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Rationale
Binding of 4-Chloro-2-methylpyrrolo[2,1-f]triazine to its target kinase(s) in intact cells will increase the protein's resistance to thermal denaturation. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining, we can identify which proteins are stabilized by the compound.
Step-by-Step Protocol
-
Cell Treatment: Treat cultured cells with 4-Chloro-2-methylpyrrolo[2,1-f]triazine or vehicle (DMSO) for a specified time.
-
Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation
The results are typically presented as melt curves and isothermal dose-response curves.
Table 2: Hypothetical CETSA Results for 4-Chloro-2-methylpyrrolo[2,1-f]triazine
| Target Protein | ΔTm (°C) at 10 µM | EC50 (µM) |
| c-Met | +5.2 | 0.5 |
| VEGFR-2 | +4.8 | 0.8 |
| ALK | +2.1 | 5.2 |
| Unrelated Protein X | +0.2 | >50 |
Quantitative Proteomics-Based Profiling
To gain an unbiased, proteome-wide view of the cellular targets of 4-Chloro-2-methylpyrrolo[2,1-f]triazine, chemical proteomics approaches can be employed. This can involve affinity chromatography with an immobilized version of the compound or activity-based protein profiling (ABPP).
Experimental Rationale
ABPP, for instance, uses probes that covalently bind to the active sites of enzymes. By competing with the binding of these probes, 4-Chloro-2-methylpyrrolo[2,1-f]triazine can reveal its cellular targets. The relative abundance of probe-labeled peptides is then quantified by mass spectrometry.
Step-by-Step Protocol
-
Cell Lysate Preparation: Prepare lysates from cells treated with either 4-Chloro-2-methylpyrrolo[2,1-f]triazine or vehicle.
-
Probe Labeling: Incubate the lysates with a broad-spectrum kinase-reactive probe.
-
Enrichment: Enrich the probe-labeled proteins, for example, via a biotin tag on the probe and subsequent streptavidin affinity purification.
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the compound-treated versus vehicle-treated samples. A decrease in the signal for a particular kinase in the presence of the compound indicates it as a target.
Data Presentation
The data is typically presented in a volcano plot, highlighting proteins with statistically significant changes in abundance upon compound treatment. A summary table is also effective.
Table 3: Hypothetical Top Hits from Quantitative Proteomics Profiling
| Protein | Log2 Fold Change (Compound/Vehicle) | p-value | Function |
| c-Met | -4.5 | <0.001 | Receptor Tyrosine Kinase |
| VEGFR-2 | -4.2 | <0.001 | Receptor Tyrosine Kinase |
| ALK | -3.1 | <0.01 | Receptor Tyrosine Kinase |
| Non-kinase Protein Y | -0.5 | >0.05 | - |
Comparative Analysis and Interpretation
A comprehensive understanding of the cross-reactivity profile of 4-Chloro-2-methylpyrrolo[2,1-f]triazine is achieved by integrating the data from these orthogonal approaches.
-
Biochemical screening provides a broad but sometimes artificial view of a compound's activity.
-
CETSA validates target engagement in a more physiologically relevant context.
-
Quantitative proteomics offers an unbiased discovery of both on-target and off-target interactions within the complex cellular milieu.
Discrepancies between the datasets can be informative. For example, a kinase that is potently inhibited in a biochemical assay but does not show a thermal shift in CETSA may not be a true cellular target, perhaps due to poor cell permeability of the compound or high intracellular ATP concentrations. Conversely, proteomics might uncover novel, unexpected off-targets that were not included in the initial kinase panel.
Conclusion
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile starting point for the design of potent kinase inhibitors.[11][12] A thorough cross-reactivity profiling of novel derivatives, such as 4-Chloro-2-methylpyrrolo[2,1-f]triazine, is essential for their successful development. By employing a multi-faceted approach that combines broad kinome screening with in-cell target validation and unbiased proteomics, researchers can build a robust selectivity profile. This detailed understanding of on- and off-target activities is critical for interpreting biological data, predicting potential toxicities, and ultimately guiding the optimization of lead compounds toward safe and effective therapeutics.
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 4-Chloro-2-methylpyrrolo[2,1-f]triazine Against Standard-of-Care in c-Met/VEGFR-2 Driven Cancers
Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
In the landscape of targeted cancer therapy, the discovery of "privileged scaffolds" – molecular frameworks that can interact with multiple, important biological targets – is a significant leap forward. The pyrrolo[2,1-f][1][2][3]triazine core is one such scaffold that has garnered considerable attention in medicinal chemistry.[1][3][4] Its unique heterocyclic structure serves as the foundation for a new generation of kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant targets.[5][6]
This guide introduces PZ-1 (4-Chloro-2-methylpyrrolo[2,1-f]triazine) , a novel investigational compound built upon this promising scaffold. Preclinical evidence suggests that PZ-1 functions as a potent, dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).
The purpose of this document is to provide a comprehensive framework for benchmarking PZ-1 against current standard-of-care drugs that also target these pathways. Through a series of detailed, side-by-side experimental comparisons, we will objectively evaluate its potential as a next-generation therapeutic for cancers driven by c-Met and VEGFR-2 signaling, such as non-small cell lung cancer (NSCLC).
The Therapeutic Rationale: Dual Inhibition of c-Met and VEGFR-2 in Cancer
The c-Met and VEGFR-2 signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis.[7] In many cancers, these pathways are aberrantly activated, driving tumor growth, invasion, and metastasis.
-
c-Met Pathway: When activated by its ligand, hepatocyte growth factor (HGF), c-Met triggers a cascade of downstream signals, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth and survival.[8]
-
VEGFR-2 Pathway: As the primary mediator of the angiogenic signal from VEGF-A, VEGFR-2 is crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9]
Crosstalk between these two pathways can also contribute to therapeutic resistance against agents that target only one of them.[7][8] Therefore, a dual inhibitor like PZ-1, which can simultaneously block both c-Met and VEGFR-2, offers a compelling therapeutic strategy to overcome resistance and achieve a more comprehensive anti-tumor effect.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Guide to Orthogonal Assays for Validating the Biological Activity of 4-Chloro-2-methylpyrrolo[2,1-f]triazine as a Novel Kinase Inhibitor
Introduction: The Pursuit of Confident Mechanism of Action
The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[4][5] Its unique heterocyclic arrangement allows for interactions with the hinge region of kinase ATP-binding pockets, making it a fertile ground for the development of novel kinase inhibitors.[4] This guide focuses on a hypothetical compound from this class, 4-Chloro-2-methylpyrrolo[2,1-f]triazine (referred to herein as CMPT ), a putative inhibitor of Janus Kinase 2 (JAK2).
In modern drug discovery, demonstrating that a compound inhibits a purified enzyme in a test tube is merely the first step. To build a robust case for a molecule's mechanism of action (MoA), a series of orthogonal, mutually validating assays are essential.[6] This approach ensures that the observed biological effect is not an artifact of a specific assay format but a true consequence of the compound interacting with its intended target in a complex biological system.[7][8]
This guide provides a comparative framework and detailed protocols for three distinct, orthogonal assays designed to confirm and characterize the activity of CMPT as a JAK2 inhibitor. We will progress from direct biochemical inhibition to target engagement in live cells, and finally to the functional consequences on downstream signaling pathways.
Caption: The logical progression of orthogonal assays to build confidence in a compound's MoA.
The JAK/STAT Signaling Pathway: The Target Context
The Janus Kinase (JAK) family of non-receptor tyrosine kinases are critical transducers of cytokine signaling.[4] Upon cytokine binding, receptors dimerize, bringing JAKs into close proximity to phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAK2 a prime therapeutic target.
Caption: The JAK/STAT signaling pathway and the inhibitory action of CMPT on JAK2.
Assay 1: Biochemical Kinase Activity Assay
This first assay directly measures the enzymatic function of purified JAK2. Its purpose is to determine if CMPT can inhibit the kinase's catalytic activity in a clean, cell-free system and to quantify its potency (IC50). We will use the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9][10]
Principle of Causality: The amount of ADP produced is directly proportional to kinase activity. The assay converts ADP to ATP, which is then used in a luciferase reaction to produce light.[11] An effective inhibitor will reduce ADP production, leading to a decrease in the luminescent signal. This provides a direct, quantitative measure of enzyme inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human JAK2 enzyme in kinase reaction buffer.
-
Prepare a 2X solution of a suitable peptide substrate (e.g., a poly-GT peptide) and ATP in the same buffer. The ATP concentration should be at or near the Km for JAK2 to ensure competitive inhibitors can be accurately assessed.[12]
-
Prepare a serial dilution of CMPT, a positive control inhibitor (e.g., Ruxolitinib), and a vehicle control (e.g., DMSO) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the 2X JAK2 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]
-
Assay 2: Cellular Target Engagement Assay
While a biochemical assay confirms enzyme inhibition, it does not prove that a compound can enter a cell and bind to its target in the complex intracellular environment.[3][7] The NanoBRET® Target Engagement Assay is a robust method to measure compound binding to a specific protein in living cells.[1][2]
Principle of Causality: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-fused kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[2] When the tracer is bound, a high BRET signal is produced. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This dose-dependent decrease directly quantifies the compound's affinity for its target in a physiological context.[1]
Experimental Protocol: NanoBRET® Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a JAK2-NanoLuc® fusion protein.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® medium.
-
-
Assay Setup:
-
In a white 384-well plate, add serial dilutions of CMPT, a positive control (Ruxolitinib), and a vehicle control (DMSO).
-
Prepare the NanoBRET® Tracer solution, diluted in Opti-MEM®.
-
Add the transfected cell suspension to the wells containing the compounds.
-
Add the NanoBRET® Tracer to all wells.
-
-
Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET® Nano-Glo® Substrate by mixing it with the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle controls (0% inhibition) and a no-tracer control (100% inhibition).
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the curve to determine the IC50 value for target engagement.
-
Assay 3: Functional Downstream Signaling Assay
The final orthogonal assay validates that target engagement translates into a functional cellular outcome. For a JAK2 inhibitor, the most direct functional readout is the inhibition of STAT phosphorylation.[13] Western blotting provides a semi-quantitative method to visualize and measure the decrease in phosphorylated STAT3 (pSTAT3) levels in response to CMPT treatment.
Principle of Causality: The level of pSTAT3 is a direct proxy for the activity of the upstream kinase, JAK2. If CMPT successfully engages and inhibits JAK2 within the cell, the phosphorylation of STAT3 will be reduced.[11][14] This provides the crucial link between target binding and the intended biological effect, confirming the compound's MoA.
Experimental Protocol: Western Blot for pSTAT3 Inhibition
-
Cell Culture and Treatment:
-
Plate a cytokine-dependent cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) in 6-well plates.
-
Treat the cells with increasing concentrations of CMPT, a positive control (Ruxolitinib), and a vehicle control (DMSO) for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Re-probe again with an antibody for a loading control (e.g., GAPDH or β-Actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pSTAT3 to total STAT3 for each treatment condition and normalize to the vehicle control.
-
Plot the normalized pSTAT3 levels against inhibitor concentration to visualize the dose-dependent effect.
-
Caption: The experimental workflow for Western blot analysis of pSTAT3 levels.
Comparative Data Summary & Interpretation
The power of the orthogonal approach lies in the convergence of data from these distinct methodologies. The table below presents hypothetical, yet realistic, data for CMPT compared to the known JAK2 inhibitor, Ruxolitinib.
| Compound | Assay 1: Biochemical IC50 (nM) (ADP-Glo™) | Assay 2: Cellular Target Engagement IC50 (nM) (NanoBRET®) | Assay 3: Functional pSTAT3 Inhibition EC50 (nM) (Western Blot Densitometry) |
| CMPT | 55 | 150 | 185 |
| Ruxolitinib (Control) | 5 | 25 | 30 |
| Inactive Analog | >10,000 | >10,000 | >10,000 |
Interpretation of Results:
-
Biochemical Potency: The data shows that CMPT directly inhibits the enzymatic activity of purified JAK2 with a nanomolar IC50, though it is approximately 10-fold less potent than the clinical control, Ruxolitinib.
-
Cellular Engagement: Crucially, CMPT demonstrates target engagement in live cells with a comparable IC50 value. The slight rightward shift in potency from the biochemical to the cellular assay (55 nM to 150 nM) is expected and can be attributed to factors like cell membrane permeability and competition with high intracellular concentrations of ATP.[8][12] This result confirms that CMPT can access its target in a physiological environment.
-
Functional Activity: The functional assay confirms that target engagement by CMPT leads to the desired biological outcome: a dose-dependent reduction in pSTAT3 levels. The EC50 for functional inhibition closely tracks the target engagement IC50, providing strong evidence that the observed downstream effect is a direct consequence of CMPT binding to and inhibiting JAK2.
The collective data from these three orthogonal assays provides a scientifically rigorous validation of 4-Chloro-2-methylpyrrolo[2,1-f]triazine (CMPT) as a cell-active inhibitor of JAK2 that functions by directly engaging the kinase and blocking its downstream signaling pathway. This multi-faceted approach effectively de-risks the compound's mechanism of action and provides a solid foundation for further preclinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 3. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine
A Senior Application Scientist's Guide to Handling 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine
Foreword: The Precautionary Principle in Practice
As researchers at the forefront of drug development, we often work with novel chemical entities for which comprehensive toxicological data is not yet available. 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine is one such compound. In these situations, a rigorous application of the precautionary principle is not just best practice; it is an ethical necessity. This guide is structured on the expert analysis of data from structurally similar halogenated heterocyclic compounds to establish a robust framework for personal protective equipment (PPE). Our primary goal is to ensure your safety by treating this compound with the high degree of caution it warrants, transforming procedural steps into a self-validating system of safety.
Hazard Profile Analysis: An Evidence-Based Approach
Direct, peer-reviewed safety data for 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine is limited. Therefore, we have synthesized the hazard profile from Safety Data Sheets (SDS) of closely related analogs containing the pyrrolo[2,1-f][1][2][3]triazine core or similar chlorinated heterocyclic structures. This comparative analysis allows us to anticipate the potential risks and establish a comprehensive PPE strategy.
The primary hazards identified from analogous compounds are consistent across multiple sources.[1][4] They are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Hazard Statement | Common Precautionary Statement | Source |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| Acute Oral Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | [4] |
Expert Insight: The presence of a chlorinated heterocyclic scaffold suggests potential for skin and respiratory sensitization and dictates that all handling procedures must prevent direct contact and aerosol generation.[5][6]
The Core PPE Ensemble: A Multi-Barrier Defense
Based on the hazard analysis, a multi-barrier PPE approach is mandatory. This is not merely a checklist but a system designed to provide redundant layers of protection.
Primary Engineering Control: The Chemical Fume Hood
Causality: All manipulations of 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[5] This is the most critical engineering control to minimize inhalation exposure to airborne particulates and potential vapors.
Respiratory Protection: Beyond the Fume Hood
Expertise: While a fume hood is the primary control, respiratory protection is essential during tasks with a higher risk of aerosolization (e.g., weighing, preparing concentrated solutions, or cleaning spills). For nuisance dusts, a standard N95 respirator might suffice, but given the compound's uncharacterized toxicological profile, a higher level of protection is warranted.[4]
We recommend a half-mask or full-facepiece air-purifying respirator (APR) equipped with combination cartridges for organic vapors and P100 (HEPA) particulates. Use of such equipment must be in accordance with a formal respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134).[5]
Eye and Face Protection: A Dual-Layer Mandate
Trustworthiness: Standard safety glasses are insufficient. The risk of serious eye irritation from splashes or airborne powder necessitates a dual-layer approach.[7]
-
Chemical Splash Goggles: Must be worn at all times to provide a seal around the eyes, protecting against splashes from all angles.[5]
-
Face Shield: Must be worn over the goggles, especially when handling larger quantities (>1 gram) or performing operations with a high splash potential.[7]
This dual system ensures complete protection of the eyes and facial mucous membranes.
Body Protection: Impermeable and Disposable
Authoritative Grounding: A standard cotton lab coat offers minimal protection from chemical splashes. A disposable gown made of a laminate material, such as polyethylene-coated polypropylene, is required as it demonstrates resistance to chemical permeation.[8] For tasks involving significant quantities, a chemical-resistant apron worn over the gown is also recommended.[9]
Hand Protection: The Science of Glove Selection
Expertise & Experience: No single glove material protects against all chemicals.[9] For handling halogenated heterocyclic compounds of unknown permeability, a double-gloving technique is mandatory.
| Glove Layer | Material | Rationale |
| Inner Glove | Nitrile | Provides excellent dexterity and splash protection for incidental contact. It also makes breaches in the outer glove more visible.[9][10] |
| Outer Glove | Neoprene or Butyl Rubber | Offers superior protection against a broader range of organic solvents, acids, and specifically, halogenated hydrocarbons. Always consult the manufacturer's chemical resistance charts for breakthrough times.[9][10] |
Protocol: Gloves must be inspected for defects before each use. After handling the compound, remove the outer glove using a technique that avoids touching its outer surface with the inner-gloved hand. The inner gloves should then be removed and discarded before leaving the work area. Hands must be washed thoroughly with soap and water after every glove removal.[4]
Operational and Disposal Plans
A safe laboratory environment is built upon validated, step-by-step procedures. The following workflows are designed to be self-validating systems, minimizing risk at every stage.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the specific laboratory task.
Donning and Doffing Procedure
Trustworthiness: The order of donning and doffing (removing) PPE is critical to prevent cross-contamination.
Caption: Procedural flow for donning and doffing PPE to prevent contamination.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Decontamination and Disposal Plan
-
PPE Disposal: All disposable PPE (gloves, gowns, shoe covers) used while handling this compound must be considered hazardous waste. Dispose of them in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Material Disposal: Dispose of unused material and reaction waste in accordance with all applicable federal, state, and local environmental regulations.[11] Chemical waste generators must consult with their institution's Environmental Health & Safety (EHS) department to ensure complete and accurate classification and disposal.[5]
-
Spill Cleanup: In the event of a spill, evacuate the area. Wear the full PPE ensemble, including a respirator. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for hazardous waste disposal.[1] Do not allow the product to enter drains or waterways.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
